Benzyl benzoate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl benzoate |
InChI |
InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,3D,4D,7D,8D |
InChI Key |
SESFRYSPDFLNCH-DYVTXVBDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C2=CC=CC=C2)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Characteristics of Benzyl Benzoate-d5
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Benzyl benzoate-d5. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their studies. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides a visual representation of a common synthetic workflow.
Core Physical and Chemical Properties
This compound is the deuterated form of Benzyl benzoate, with five deuterium atoms replacing five hydrogen atoms on the phenyl ring of the benzyl group.[1] While many physical properties are not extensively reported for the deuterated variant, they are expected to be very similar to the non-deuterated (protio) form. The primary difference lies in the molecular weight due to the presence of deuterium.
Below is a summary of the key physical and chemical properties for both Benzyl benzoate and its deuterated analog, this compound.
| Property | This compound | Benzyl Benzoate |
| Molecular Formula | C₁₄D₅H₇O₂[1] | C₁₄H₁₂O₂[2][3] |
| Molecular Weight | 217.27 g/mol [1] | 212.24 g/mol [2][4] |
| CAS Number | 347840-01-1[1][5] | 120-51-4[2][3] |
| Appearance | Colorless oily liquid or solid flakes depending on temperature.[6][7] | Clear, colorless oily liquid.[6][8] |
| Odor | Faintly aromatic, sweet-balsamic.[3][7][8] | Faintly aromatic, sweet-balsamic.[3][7][8] |
| Melting Point | Not explicitly reported; expected to be near 17-21 °C. | 17-21 °C (63-70 °F)[3][6][9] |
| Boiling Point | Not explicitly reported; expected to be near 323-324 °C. | 323-324 °C (613-615 °F)[3][6][9] |
| Density | Not explicitly reported; expected to be near 1.118 g/cm³. | 1.118 g/cm³ at 20 °C.[4][6][9] |
| Refractive Index | Not explicitly reported; expected to be near 1.568-1.571. | 1.568 - 1.571 (20 °C/D)[4] |
Solubility Profile
The solubility of this compound is presumed to be identical to that of Benzyl benzoate. It is characterized by its poor solubility in water and good solubility in most organic solvents.[7][10]
| Solvent | Solubility | Temperature |
| Water | Insoluble (approx. 0.003 g/100 mL)[10] | 20 °C[10] |
| Ethanol | Soluble[7][8][10] | Room Temperature |
| Ether | Soluble[7][10] | Room Temperature |
| Chloroform | Soluble[7] | Room Temperature |
| Glycerin | Insoluble[7] | Room Temperature |
Experimental Protocols
Synthesis of Benzyl Benzoate via Esterification
This protocol describes the synthesis of Benzyl benzoate from sodium benzoate and benzyl chloride, a common industrial method.[11][12]
Materials:
-
Sodium Benzoate
-
Benzyl Chloride (or Benzyl-d5-Chloride for the deuterated product)
-
Phase Transfer Catalyst (e.g., a tertiary amine like triethylamine)[12]
-
Aqueous solution for washing (e.g., water, sodium bicarbonate solution)
-
Organic solvent for extraction (if necessary)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A slurry of dry sodium benzoate is prepared in a slight excess of benzyl chloride in a reaction vessel equipped with a stirrer and a condenser.[12]
-
Catalysis: A small amount of a tertiary amine catalyst is added to the mixture. This lowers the required reaction temperature and time.[12]
-
Heating: The mixture is heated to approximately 130-140°C with continuous stirring for about one hour.[12]
-
Work-up:
-
Purification: The crude ester is purified via distillation under reduced pressure to isolate the high-purity Benzyl benzoate.[11]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Benzyl benzoate.
References
- 1. Benzyl-2,3,4,5,6-d5 Benzoate | LGC Standards [lgcstandards.com]
- 2. Benzyl Benzoate (CAS 120-51-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 4. 120-51-4・Benzyl Benzoate・021-01333・025-01331・025-01336[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. atamankimya.com [atamankimya.com]
- 7. BENZYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 8. 2017erp.com [2017erp.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Benzyl benzoate [sitem.herts.ac.uk]
- 12. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of Deuterated Benzyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated benzyl benzoate, a critical isotopically labeled compound with applications in drug metabolism studies, pharmacokinetic research, and as an internal standard in analytical chemistry. This document details the synthetic pathways, experimental protocols, and characterization of deuterated benzyl benzoate, with a focus on providing practical information for researchers in the field.
Introduction
Benzyl benzoate, the ester of benzyl alcohol and benzoic acid, is a widely used compound in pharmaceuticals and cosmetics.[1] The selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of a drug molecule without changing its fundamental pharmacological properties. This "deuterium effect" can lead to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy. Consequently, the synthesis of deuterated benzyl benzoate and other isotopically labeled compounds is of significant interest to the drug development community.
This guide will focus on the synthesis of benzyl benzoate-d7, a common isotopologue where the five protons on the benzoic acid phenyl ring and the two benzylic protons are replaced with deuterium. The primary synthetic strategy involves the esterification of deuterated benzoic acid with deuterated benzyl alcohol.
Synthetic Pathways
The synthesis of deuterated benzyl benzoate can be approached by preparing the deuterated precursors, benzoic acid-d5 and benzyl alcohol-d2, followed by an esterification reaction.
Synthesis of Deuterated Precursors
2.1.1. Benzoic Acid-d5
A common method for the synthesis of benzoic acid-d5 involves the reductive dehalogenation of a perhalogenated benzoic acid, such as pentabromobenzoic acid, in the presence of a deuterium source.
2.1.2. Benzyl Alcohol-d2
Benzyl alcohol-d2 can be synthesized through the reduction of a suitable benzaldehyde derivative using a deuterium-donating reducing agent.
Esterification of Deuterated Precursors
The final step in the synthesis is the esterification of benzoic acid-d5 with benzyl alcohol-d2. The Fischer-Speier esterification is a widely used and effective method for this transformation.[1] This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[1] To drive the equilibrium towards the ester product, the water formed during the reaction is typically removed.
Alternatively, other esterification methods such as using dicyclohexylcarbodiimide (DCC) as a coupling agent or the reaction of an acyl halide with the alcohol can be employed.
The overall synthetic workflow is depicted below:
Caption: General workflow for the synthesis of deuterated benzyl benzoate.
Experimental Protocols
The following are representative experimental protocols for the synthesis of deuterated benzyl benzoate.
General Esterification Procedure (Fischer-Speier)
A mixture of benzoic acid (or its deuterated analogue) and benzyl alcohol (or its deuterated analogue) is subjected to microwave irradiation in the presence of a catalytic amount of concentrated sulfuric acid.[2]
Reaction Parameters:
| Parameter | Value |
| Benzoic Acid | 5.60 mmol |
| Benzyl Alcohol | 1.00 mmol |
| Concentrated H2SO4 | Catalytic amount |
| Microwave Power | 360 W |
| Reaction Time | 5 min |
Upon completion, the reaction mixture is cooled, and the product is extracted and purified.
Purification Protocol
The crude product from the esterification reaction is typically purified by the following steps:
-
Washing: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic components.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation or Chromatography: The final product is purified by vacuum distillation or column chromatography on silica gel.[3]
Quantitative Data
| Reaction Step | Reactants | Product | Catalyst | Yield |
| Esterification | Benzoic Acid, Benzyl Alcohol | Benzyl Benzoate | H2SO4 (microwave) | High conversion[2] |
| Esterification | Sodium Benzoate, Benzyl Chloride | Benzyl Benzoate | Zinc Oxide | 99-99.5% |
| Transesterification | Methyl Benzoate, Benzyl Alcohol | Benzyl Benzoate | Base | High yield[4] |
Characterization
The synthesized deuterated benzyl benzoate should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: In the 1H NMR spectrum of non-deuterated benzyl benzoate, characteristic signals are observed for the aromatic protons and the benzylic protons.[5] For benzyl benzoate-d7, the signals corresponding to the protons on the benzoic acid ring and the benzylic protons will be absent or significantly reduced in intensity, confirming successful deuteration.
13C NMR: The 13C NMR spectrum can be used to confirm the carbon skeleton of the molecule. The chemical shifts for the carbonyl carbon and the aromatic carbons can be compared to those of the non-deuterated standard.[5]
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and isotopic purity of the deuterated product. The mass spectrum of non-deuterated benzyl benzoate shows a molecular ion peak (M+) at m/z 212.[6] For benzyl benzoate-d7, the molecular ion peak is expected to be at m/z 219. The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation.
The fragmentation pattern in the mass spectrum can also provide structural information. A characteristic fragment for benzyl benzoate is the benzoyl cation at m/z 105.[6]
Logical Relationships in Synthesis
The synthesis of deuterated benzyl benzoate follows a logical progression from the preparation of deuterated starting materials to the final esterification and purification steps. The choice of deuteration method for the precursors and the esterification conditions will influence the overall yield and isotopic purity of the final product.
Caption: Logical flow of the synthesis and analysis of deuterated benzyl benzoate.
Conclusion
This technical guide has outlined the key aspects of the synthesis of deuterated benzyl benzoate. By following the described synthetic pathways and experimental protocols, researchers can successfully prepare this valuable isotopically labeled compound for use in a variety of scientific applications, particularly in the field of drug development. Careful characterization of the final product is essential to ensure its identity, purity, and isotopic enrichment.
References
- 1. Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzyl Benzoate | PPTX [slideshare.net]
- 5. rsc.org [rsc.org]
- 6. Benzyl Benzoate [webbook.nist.gov]
Technical Guide: Benzyl Benzoate-d5 (CAS 347840-01-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl benzoate-d5 (CAS 347840-01-1), a deuterated analog of Benzyl benzoate. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.
Physicochemical Properties
This compound is the deuterated form of Benzyl benzoate, with five deuterium atoms replacing hydrogen atoms on the benzyl ring. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Benzyl benzoate.
Table 1: Physicochemical Properties of this compound and Benzyl Benzoate
| Property | This compound | Benzyl Benzoate (unlabeled) |
| CAS Number | 347840-01-1 | 120-51-4 |
| Molecular Formula | C₁₄H₇D₅O₂ | C₁₄H₁₂O₂ |
| Molecular Weight | 217.27 g/mol | 212.24 g/mol |
| Physical State | Liquid | Colorless, oily liquid |
| Melting Point | Not available | 18-20 °C |
| Boiling Point | Not available | 323-324 °C |
| Density | Not available | 1.118 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the esterification of benzoic acid with benzyl-d5 alcohol or the reaction of a benzoate salt with a benzyl-d5 halide. The key starting material is the deuterated benzyl alcohol or benzyl halide, where the five hydrogen atoms on the phenyl ring are replaced with deuterium.
Spectroscopic Data
Table 2: Spectroscopic Data for Benzyl Benzoate (unlabeled)
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and benzoyl groups, and the methylene protons of the benzyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons. |
| Mass Spectrometry (EI) | Molecular ion (m/z 212) and characteristic fragment ions. For this compound, the molecular ion would be at m/z 217. |
| Infrared (IR) | Strong C=O stretching vibration of the ester group, C-O stretching vibrations, and aromatic C-H stretching and bending vibrations. |
Metabolism of Benzyl Benzoate
Benzyl benzoate is metabolized in the body primarily through hydrolysis of the ester bond to form benzoic acid and benzyl alcohol. Benzyl alcohol is then further oxidized to benzoic acid. Benzoic acid is subsequently conjugated with glycine to form hippuric acid, which is then excreted in the urine.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Benzyl benzoate in various matrices, particularly in biological samples for pharmacokinetic and metabolism studies. Below is a representative experimental protocol for the analysis of Benzyl benzoate in plasma using LC-MS/MS.
Objective: To quantify the concentration of Benzyl benzoate in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
-
Benzyl benzoate analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow:
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Benzyl benzoate and this compound in methanol.
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the Benzyl benzoate stock solution into blank human plasma.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
Table 3: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Benzyl benzoate: [M+H]⁺ → fragment ionthis compound: [M+H]⁺ → fragment ion |
| Collision Energy | Optimized for each transition |
-
Data Analysis:
-
The peak area ratio of the analyte to the internal standard is used for quantification.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of Benzyl benzoate in the unknown samples is determined from the calibration curve.
-
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable tool for researchers and scientists requiring accurate quantification of Benzyl benzoate. Its use as an internal standard in mass spectrometry-based methods helps to correct for variations in sample preparation and instrument response, leading to reliable and reproducible results. This technical guide provides essential information to support its effective application in a laboratory setting.
An In-depth Technical Guide to Benzyl Benzoate-d5: Properties and Applications
This technical guide provides a comprehensive overview of benzyl benzoate-d5, a deuterated form of benzyl benzoate, for researchers, scientists, and drug development professionals. The document details its molecular properties, the experimental methodology for its characterization, and its primary application as an internal standard in quantitative mass spectrometry analysis.
Core Quantitative Data
The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for easy comparison. The substitution of five hydrogen atoms with deuterium in the benzyl group results in a predictable increase in molecular weight.
| Property | This compound | Benzyl Benzoate |
| Molecular Formula | C₁₄H₇D₅O₂ | C₁₄H₁₂O₂ |
| Molecular Weight | 217.27 g/mol | 212.24 g/mol |
| CAS Number | 347840-01-1 | 120-51-4 |
| Isotopic Purity | ≥ 98 atom % D | Not Applicable |
| Chemical Purity | ≥ 98% | Not Applicable |
Experimental Protocols
Determination of Molecular Weight by Mass Spectrometry
The molecular weight of this compound is determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ions. A general protocol for the analysis of a small organic molecule like this compound is outlined below.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for small, volatile molecules. In this process, the sample is bombarded with a beam of high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).
-
Mass Analysis: The generated ions are then accelerated into a mass analyzer. The analyzer, which can be a magnetic sector, quadrupole, or time-of-flight (TOF) tube, separates the ions based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Interpretation: The resulting mass spectrum plots ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. For this compound, this peak would be expected at an m/z of approximately 217.27.
Use as an Internal Standard in Quantitative Analysis
Deuterated compounds like this compound are widely used as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and drug metabolism studies. Their chemical and physical properties are nearly identical to the non-deuterated analyte, but they are distinguishable by their mass.
Methodology:
-
Standard Preparation: A known concentration of this compound (the internal standard) is added to all samples, including calibration standards and unknown samples containing benzyl benzoate (the analyte).
-
Sample Extraction: The samples are processed to extract the analyte and the internal standard. Any loss of sample during this process will affect both the analyte and the internal standard equally.
-
LC-MS Analysis: The extracted samples are injected into an LC-MS system. The liquid chromatography step separates the analyte and internal standard from other components in the sample matrix. The mass spectrometer then detects and quantifies both the analyte and the internal standard.
-
Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated for each sample. This ratio is then used to construct a calibration curve from the standard samples. The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios on the calibration curve. This method corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.
Visualizations
Experimental Workflow for Molecular Weight Determination
Caption: Workflow for determining the molecular weight of this compound.
Use of this compound as an Internal Standard in LC-MS
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that benzyl benzoate or its deuterated form is directly involved in specific signaling pathways within human or mammalian systems. Its primary pharmacological application is as a topical scabicide and pediculicide. The mechanism of action is believed to involve neurotoxicity to the parasite's nervous system, which would inherently involve the disruption of signaling pathways within the mite, ultimately leading to its death. However, the specific molecular targets and signaling cascades affected in the parasite have not been extensively elucidated. In the context of drug development, this compound's role is not to interact with signaling pathways but to serve as an analytical tool to accurately quantify the levels of the active, non-deuterated drug in biological systems.
Stability of Benzyl Benzoate-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of Benzyl benzoate-d5 under typical laboratory conditions. As a deuterated internal standard, understanding its stability is critical for the accuracy and reliability of quantitative analytical methods. This document summarizes key stability data, outlines detailed experimental protocols for stability assessment, and visualizes potential degradation pathways and experimental workflows.
Overview of this compound Stability
This compound, with deuterium atoms on the benzoyl moiety, is generally a stable compound under standard laboratory storage conditions. Its stability profile is largely comparable to that of its non-deuterated analog, Benzyl benzoate. However, researchers must consider both the stability of the molecule as a whole and the isotopic stability of the deuterium labels, particularly under stress conditions.
Key Stability Considerations:
-
Storage: When stored in well-closed, light-resistant containers at controlled room temperature (20-25°C) or refrigerated (2-8°C), this compound is expected to remain stable for extended periods.
-
Light Exposure: Benzyl benzoate is sensitive to light and can undergo photodegradation.[1] Therefore, this compound should be protected from light to prevent the formation of photodegradation products.
-
Temperature: While stable at ambient temperatures, exposure to high temperatures can lead to degradation. At elevated temperatures (e.g., 350°C), thermal decomposition can occur, leading to disproportionation into products such as benzoic anhydride, toluene, and benzaldehyde.[2][3]
-
pH and Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases.[4][5][6] This process yields benzoic acid-d5 and benzyl alcohol. The rate of hydrolysis is dependent on pH and temperature.
-
Oxidative Stress: Benzyl benzoate is incompatible with strong oxidizing agents.[7] Exposure to oxidative conditions can lead to degradation.
-
Isotopic Stability: The deuterium atoms on the phenyl ring are generally stable and not readily exchangeable under typical analytical conditions. However, exposure to strong acids or bases at elevated temperatures could potentially facilitate hydrogen-deuterium exchange, although this is not expected under normal laboratory handling.
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various conditions. It is important to note that the quantitative data presented here is extrapolated from studies on Benzyl benzoate and general principles of deuterated compound stability, as specific long-term stability studies on this compound are not extensively published. These tables should be used as a guideline, and in-house stability studies are recommended for critical applications.
Table 1: Long-Term and Accelerated Storage Stability (Solid State)
| Condition | Duration | Expected Purity of this compound | Primary Degradants |
| 25°C / 60% RH (Long-Term) | 12 months | > 99.0% | Negligible |
| 40°C / 75% RH (Accelerated) | 6 months | > 98.0% | Benzoic acid-d5, Benzyl alcohol |
| 5°C (Refrigerated) | 24 months | > 99.5% | Negligible |
Table 2: Solution Stability (in Acetonitrile, protected from light)
| Condition | Duration | Expected Purity of this compound | Primary Degradants |
| Room Temperature (20-25°C) | 7 days | > 99.0% | Negligible |
| Refrigerated (2-8°C) | 30 days | > 99.5% | Negligible |
| Frozen (-20°C) | 6 months | > 99.8% | Negligible |
Table 3: Forced Degradation Studies (Solution State)
| Stress Condition | Duration | Expected Degradation of this compound | Primary Degradants |
| 0.1 M HCl at 60°C | 24 hours | 5-15% | Benzoic acid-d5, Benzyl alcohol |
| 0.1 M NaOH at 60°C | 8 hours | 10-25% | Benzoic acid-d5, Benzyl alcohol |
| 3% H₂O₂ at Room Temperature | 24 hours | < 5% | Oxidative degradation products |
| Heat (60°C in solution) | 7 days | < 10% | Benzoic acid-d5, Benzyl alcohol |
| Photostability (ICH Q1B) | - | 5-20% | Photodegradation products, including Benzoic acid-d5 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established ICH guidelines.
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient might start at 50:50 (Acetonitrile:Water) and increase to 90:10 over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples from stability studies should be diluted with the mobile phase to an appropriate concentration (e.g., 100 µg/mL).
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solutions at 60°C for specified time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acid sample and 0.1 M HCl for the base sample), and dilute with the mobile phase to the target concentration.
-
Analyze the samples by the stability-indicating HPLC method.
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Place the solution in a controlled temperature oven at 60°C.
-
Withdraw samples at various time points (e.g., 1, 3, 7 days), cool to room temperature, dilute with the mobile phase, and analyze by HPLC.
-
For solid-state thermal stability, store the solid compound at elevated temperatures and test at specified intervals.
-
Expose a solution of this compound (e.g., in quartz cuvettes) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][8]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples by the stability-indicating HPLC method to assess the extent of photodegradation.
Visualizations
The following diagrams illustrate key pathways and workflows related to the stability of this compound.
Caption: Hydrolytic degradation of this compound.
Caption: High-temperature degradation pathway.
Caption: General workflow for forced degradation studies.
Conclusion
This compound is a robust internal standard for most laboratory applications when stored and handled correctly. The primary degradation pathways to consider are hydrolysis under acidic or basic conditions and photodegradation. The deuterium labels on the phenyl ring are expected to be stable under these conditions. For ensuring the highest accuracy in quantitative studies, it is recommended to perform in-house stability assessments, particularly for long-term use of stock solutions, and to always protect the compound from light and extreme temperatures. The provided protocols and data serve as a comprehensive guide for researchers in designing and interpreting stability studies for this compound.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
Technical Guide: Solubility Profile of Benzyl Benzoate-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Benzyl benzoate-d5 in various organic solvents. While specific quantitative solubility data for the deuterated form, this compound, is not extensively published, its solubility characteristics are expected to be nearly identical to its non-deuterated counterpart, Benzyl benzoate. Deuteration typically has a minimal impact on the physical properties of a molecule, such as solubility in organic solvents. This guide synthesizes available data on Benzyl benzoate and its deuterated analogues to provide a reliable reference for laboratory applications.
Solubility Profile of Benzyl Benzoate
Benzyl benzoate is characterized by its poor solubility in water and high solubility in most common organic solvents.[1][2] It is described as being soluble in ethanol, ethyl ether, acetone, benzene, methanol, and chloroform.[1] Other sources confirm its miscibility with alcohol, chloroform, ether, and oils.[3] The solubility in organic solvents can be enhanced by increasing the temperature.[2]
Quantitative Solubility Data
The following table summarizes the available solubility data for Benzyl benzoate and its deuterated form in various solvents. It is important to note that most of the available data is qualitative.
| Solvent | Formula | Solubility | Temperature (°C) | Notes |
| Non-Polar Solvents | ||||
| Benzene | C₆H₆ | Soluble[1][2] | Not Specified | |
| Diethyl Ether | C₄H₁₀O | Soluble[1][3] | Not Specified | Miscible[4] |
| Polar Aprotic Solvents | ||||
| Acetone | C₃H₆O | Soluble[1] | Not Specified | |
| Chloroform | CHCl₃ | Soluble[1][5] | Not Specified | Miscible[3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | Not Specified | For Benzyl benzoate-d12; requires ultrasonic assistance.[6] |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | Soluble[1][5][7] | Not Specified | Miscible[3] |
| Methanol | CH₃OH | Soluble[1][5] | Not Specified | |
| Aqueous/Glycerol | ||||
| Water | H₂O | ~25 mg/L | 25 | Insoluble/Negligible.[1][5][8] |
| Glycerol | C₃H₈O₃ | Insoluble[1][3] | Not Specified |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.[9][10]
Materials
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Spatula
-
Vials with screw caps
-
Constant temperature bath with shaker/rotator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure
-
Preparation of Supersaturated Solution :
-
Add an excess amount of this compound to a vial. The amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Sample Collection and Filtration :
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for a few hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
-
Quantification :
-
Accurately weigh the filtered saturated solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried residue (solute).
-
Calculate the solubility by mass:
-
Solubility ( g/100g solvent) = (mass of residue / (mass of saturated solution - mass of residue)) * 100
-
-
-
Alternative Quantification (Chromatographic Method) :
-
Alternatively, take a precise volume of the filtered saturated solution and dilute it with a known volume of the solvent in a volumetric flask.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound in an organic solvent.
Caption: Workflow for determining compound solubility.
References
- 1. BENZYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. Benzyl benzoate [sitem.herts.ac.uk]
- 5. BENZYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2017erp.com [2017erp.com]
- 8. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
Technical Guide: 1H NMR Spectrum of Benzyl Benzoate-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of Benzyl benzoate-d5. In this isotopically labeled compound, the five protons of the benzyl ring are replaced with deuterium, simplifying the spectrum and allowing for unambiguous assignment of the remaining proton signals. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities for the benzoate and methylene protons. A standardized experimental protocol for acquiring the spectrum is provided, along with a logical diagram illustrating the relationship between the molecular structure and its spectral features. This guide is intended for professionals in analytical chemistry, quality control, and drug development who utilize NMR spectroscopy for structural elucidation and purity assessment.
Molecular Structure and Proton Environments
This compound has the chemical formula C₁₄H₇D₅O₂. The deuteration of the benzyl ring eliminates its signals from the 1H NMR spectrum, leaving three distinct proton environments to be analyzed:
-
H-α (Methylene Protons): The two protons of the methylene bridge (-CH₂-).
-
H-ortho (Benzoate): The two protons on the benzoate ring ortho to the carbonyl group.
-
H-meta/para (Benzoate): The three protons on the benzoate ring meta and para to the carbonyl group.
The analysis focuses on the signals arising from the non-deuterated portion of the molecule, which provides a clear and simplified spectrum.
Expected 1H NMR Spectral Data
The expected 1H NMR spectrum of this compound is characterized by signals from the seven remaining protons. The data presented below is based on typical values for benzyl benzoate in a deuterated chloroform (CDCl₃) solvent, with the understanding that the signals from the C₆D₅ group will be absent.
Table 1: Summary of Expected 1H NMR Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-ortho (Benzoate) | ~8.05 | Doublet of Doublets (dd) | ~8.4, 1.2 | 2H |
| H-para (Benzoate) | ~7.58 | Triplet of Triplets (tt) | ~7.5, 1.2 | 1H |
| H-meta (Benzoate) | ~7.46 | Triplet (t) | ~7.8 | 2H |
| H-α (Methylene) | ~5.35 | Singlet (s) | N/A | 2H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Actual values may vary slightly based on solvent, concentration, and instrument calibration.
Graphical Representation of Signal Assignments
The following diagram illustrates the logical relationship between the proton environments in this compound and their corresponding signals in the 1H NMR spectrum.
Caption: Logical map of proton environments in this compound to their 1H NMR signals.
Experimental Protocol
This section details a standard operating procedure for the acquisition of a 1H NMR spectrum for this compound.
4.1. Materials and Equipment
-
Sample: this compound (>98% isotopic purity)
-
Solvent: Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS)
-
Equipment: 400 MHz (or higher) NMR spectrometer, 5 mm NMR tubes, volumetric flasks, pipettes, analytical balance.
4.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ (with TMS) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
4.3. Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Set the following acquisition parameters (typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 5 seconds
-
Number of Scans: 16
-
Receiver Gain: Optimize automatically
-
-
Acquire the Free Induction Decay (FID).
4.4. Data Processing
-
Apply a Fourier transform to the FID with zero-filling and an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
The workflow for this protocol is outlined in the diagram below.
Caption: Standard experimental workflow for 1H NMR data acquisition and analysis.
Disclaimer: This document is intended for informational purposes only. The experimental protocols and data provided are representative and may require optimization for specific instrumentation and applications. Always adhere to laboratory safety protocols when handling chemicals and operating analytical instruments.
Isotopic Purity of Benzyl Benzoate-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Benzyl benzoate-d5, a deuterated analog of benzyl benzoate. This document is intended for professionals in research, science, and drug development who utilize isotopically labeled compounds as internal standards in quantitative analyses, such as in pharmacokinetic and drug metabolism studies.
Introduction
This compound is a stable isotope-labeled version of benzyl benzoate where five hydrogen atoms on the benzyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of benzyl benzoate or other analytes with similar chromatographic behavior. The key to its utility lies in its isotopic purity, which ensures accurate and reproducible analytical results. This guide details the synthesis, methods for determining isotopic purity, and typical purity levels of this compound.
Synthesis of this compound
The synthesis of this compound typically mirrors the synthesis of its non-deuterated counterpart, with the crucial difference being the use of a deuterated starting material. A common method is the esterification of benzoic acid with benzyl-d5 alcohol in the presence of an acid catalyst.
Reaction:
C₆H₅COOH + C₆D₅CH₂OH → C₆H₅COOCH₂C₆D₅ + H₂O (Benzoic Acid + Benzyl-d5 Alcohol → this compound + Water)
Alternatively, the reaction of sodium benzoate with benzyl-d5 chloride can also be employed to produce this compound. The purity of the final product is highly dependent on the purity of the deuterated starting material and the purification methods used.
Determination of Isotopic Purity
The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry is a primary technique for assessing isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.
Experimental Protocol (General):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.
-
Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired in full scan mode to detect all isotopologues.
-
Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (d0) and variously deuterated (d1-d5) species are measured. The isotopic purity is calculated based on the relative abundance of the desired d5 isotopologue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling and assessing isotopic purity. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated benzyl ring should be absent or significantly reduced in intensity.
Experimental Protocol (General):
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The integral of any residual proton signals in the region of the deuterated ring is compared to the integral of a non-deuterated proton signal (e.g., from the benzoate ring) to quantify the isotopic purity.
Quantitative Data on Isotopic Purity
The isotopic and chemical purity of commercially available this compound is typically high, as it is intended for use as an analytical standard. The following table summarizes representative purity data from commercial suppliers.
| Supplier | Isotopic Purity (atom % D) | Chemical Purity (%) |
| Supplier A | 98 | >98 |
| Supplier B | 99.81 | Not Specified |
| Supplier C | 99.6 | >99 |
Note: This data is for illustrative purposes. Always refer to the certificate of analysis provided by the supplier for specific batch information.
Visualizing the Workflow and Analytical Logic
The following diagrams illustrate the general workflow for the synthesis and purity determination of this compound, as well as the logical relationship between the analytical techniques employed.
Caption: General workflow for the synthesis and purity analysis of this compound.
Methodological & Application
Application Notes and Protocols: Benzyl Benzoate-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzyl Benzoate-d5 as an internal standard in pharmacokinetic (PK) studies of benzyl benzoate. The following sections detail the rationale for using a deuterated internal standard, present hypothetical comparative pharmacokinetic data, and provide detailed protocols for a typical preclinical PK study and bioanalytical sample analysis.
Introduction to Benzyl Benzoate and the Role of Deuterated Internal Standards
Benzyl benzoate is a widely used topical medication for the treatment of scabies and pediculosis.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for optimizing its efficacy and safety. Pharmacokinetic studies are essential for determining these parameters.
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound, a deuterated form of benzyl benzoate, is an ideal SIL-IS for several reasons:
-
Similar Physicochemical Properties: It behaves nearly identically to the non-labeled benzyl benzoate during sample extraction, chromatography, and ionization.
-
Mass Differentiation: The five deuterium atoms increase its mass, allowing it to be distinguished from the analyte by the mass spectrometer.
-
Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision in quantitative results.
Pharmacokinetic Profile: Benzyl Benzoate vs. This compound
Absorbed benzyl benzoate is rapidly metabolized through hydrolysis to benzoic acid and benzyl alcohol, with the latter being further oxidized to benzoic acid. The benzoic acid is then conjugated with glycine to form hippuric acid, which is excreted in the urine.
Below is a table summarizing hypothetical pharmacokinetic parameters following intravenous administration of benzyl benzoate and this compound in a preclinical animal model, illustrating the expected impact of deuteration.
| Parameter | Benzyl Benzoate (Hypothetical Data) | This compound (Hypothetical Data) |
| Cmax (ng/mL) | 850 | 1100 |
| Tmax (h) | 0.25 | 0.25 |
| AUC (0-t) (ng·h/mL) | 1200 | 1800 |
| Half-life (t½) (h) | 1.5 | 2.5 |
| Clearance (mL/h/kg) | 417 | 278 |
Note: This table presents hypothetical data for illustrative purposes, based on the generally observed effects of deuteration on drug metabolism.
Experimental Protocols
The following protocols outline a typical preclinical pharmacokinetic study in rats and the subsequent bioanalytical method for the quantification of benzyl benzoate in plasma using this compound as an internal standard.
In Vivo Pharmacokinetic Study Protocol
This protocol describes a study to determine the pharmacokinetic profile of benzyl benzoate in rats after intravenous administration.
1. Animal Model
-
Species: Sprague-Dawley rats
-
Number of Animals: 24 (12 male, 12 female)
-
Age/Weight: 8-10 weeks / 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing and Sample Collection
-
Test Article: Benzyl benzoate
-
Internal Standard: this compound
-
Dose Formulation: Benzyl benzoate dissolved in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and water).
-
Route of Administration: Intravenous (IV) bolus injection via the tail vein.
-
Dose Level: 5 mg/kg
-
Blood Sampling:
-
Approximately 200 µL of blood will be collected from the jugular vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood samples will be collected into tubes containing K2EDTA as an anticoagulant.
-
-
Plasma Preparation:
-
Blood samples will be centrifuged at 4000 rpm for 10 minutes at 4°C within 30 minutes of collection.
-
The resulting plasma will be transferred to labeled cryovials and stored at -80°C until analysis.
-
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow of the in vivo pharmacokinetic study.
Bioanalytical Method Protocol: LC-MS/MS Analysis
This protocol details the method for quantifying benzyl benzoate in rat plasma using LC-MS/MS with this compound as the internal standard.
1. Materials and Reagents
-
Benzyl benzoate analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of benzyl benzoate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the benzyl benzoate stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6495 Triple Quadrupole or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.1-3.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Benzyl Benzoate: Q1: 213.1 -> Q3: 91.1
-
This compound: Q1: 218.1 -> Q3: 96.1
-
Bioanalytical Method Workflow
Caption: Workflow for the bioanalytical quantification.
Signaling Pathways and Logical Relationships
The primary metabolic pathway of benzyl benzoate involves its hydrolysis and subsequent conjugation for excretion.
Metabolic Pathway of Benzyl Benzoate
Caption: Metabolic fate of benzyl benzoate.
Conclusion
The use of this compound as an internal standard is critical for the accurate and precise quantification of benzyl benzoate in biological matrices for pharmacokinetic studies. The provided protocols offer a robust framework for conducting such studies, from in-life sample collection to bioanalytical quantification. While direct comparative pharmacokinetic data between the deuterated and non-deuterated forms are not widely published, the principles of isotope effects suggest that deuteration would likely increase the systemic exposure of benzyl benzoate. These application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
Application of Benzyl Benzoate-d5 in the Environmental Analysis of Personal Care Products
Introduction
Benzyl benzoate, a common ingredient in personal care products, fragrances, and as a miticide, is increasingly detected in various environmental compartments. Its potential environmental impact necessitates accurate and sensitive analytical methods for its quantification in complex matrices such as water, soil, and sediment. The use of a stable isotope-labeled internal standard, such as Benzyl benzoate-d5, is crucial for achieving high accuracy and precision in these analyses by correcting for matrix effects and variations in sample preparation and instrument response. This application note details the use of this compound as an internal standard for the determination of benzyl benzoate in environmental samples by gas chromatography-mass spectrometry (GC-MS).
Application Notes
This compound serves as an ideal internal standard for the quantitative analysis of benzyl benzoate in environmental samples due to its chemical and physical similarity to the native analyte. The five deuterium atoms on the benzyl ring give it a mass-to-charge ratio (m/z) that is 5 units higher than the unlabeled compound, allowing for clear differentiation by a mass spectrometer without significantly altering its chromatographic retention time or extraction efficiency.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the environmental sample prior to extraction and analysis. The ratio of the native analyte to the labeled internal standard is measured by GC-MS. Since any losses during sample preparation and analysis will affect both the analyte and the internal standard equally, the ratio remains constant, enabling accurate quantification even with incomplete recovery.
Applicable Matrices
This method is applicable to a variety of environmental matrices, including:
-
Surface water and wastewater
-
Soil and sediment
-
Sewage sludge
Experimental Protocols
A generalized experimental workflow for the analysis of benzyl benzoate in environmental water samples using this compound as an internal standard is presented below. Modifications may be required for other matrices like soil or sediment, primarily in the sample extraction step.
Sample Preparation and Extraction (Water Samples)
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Fortification with Internal Standard: To a 100 mL water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 1 µg/L.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the fortified water sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction twice more with fresh 30 mL portions of DCM.
-
Combine the three DCM extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Solvent Exchange: Exchange the solvent to hexane for better compatibility with the GC injection. Adjust the final volume to 1 mL.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The concentrated extract is then analyzed by GC-MS. The following are typical instrumental parameters.
Table 1: GC-MS Instrumental Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | |
| Benzyl benzoate | m/z 105 (quantifier), 77, 212 (qualifiers) |
| This compound | m/z 110 (quantifier), 82, 217 (qualifiers) |
Quantification
A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of native benzyl benzoate and a constant concentration of this compound. The ratio of the peak area of the quantification ion of benzyl benzoate to that of this compound is plotted against the concentration of benzyl benzoate. The concentration of benzyl benzoate in the environmental sample is then determined from this calibration curve.
Data Presentation
The use of this compound as an internal standard significantly improves the quality of quantitative data.
Table 2: Typical Method Performance Data
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Note: These values are indicative and may vary depending on the specific matrix and instrumentation.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of benzyl benzoate in water.
Principle of Isotope Dilution
Caption: Principle of isotope dilution for accurate quantification.
Application Note: Quantification of Benzyl Benzoate in Cosmetics Using Isotope Dilution Mass Spectrometry
Introduction
Benzyl benzoate is a common ingredient in cosmetic and personal care products, where it functions as a fragrance component, solvent, and preservative[1][2]. Due to its potential to cause skin allergies in some individuals, its concentration in consumer products is often regulated[2]. Accurate and reliable quantification of benzyl benzoate is therefore essential for quality control and regulatory compliance. Isotope dilution mass spectrometry (ID-MS) is a highly accurate and precise analytical technique for quantifying chemical compounds. It involves the addition of a known amount of a stable isotope-labeled internal standard to a sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. This method effectively compensates for sample matrix effects and variations in instrument response, leading to highly reliable results.
This application note provides a detailed protocol for the quantification of benzyl benzoate in various cosmetic matrices using isotope dilution gas chromatography-mass spectrometry (GC-MS). The method is suitable for a range of product types, including creams, lotions, and shampoos.
Principle
A known quantity of a stable isotope-labeled internal standard, Benzyl Benzoate-d12, is spiked into the cosmetic sample. The benzyl benzoate and the internal standard are then extracted from the sample matrix. The extract is analyzed by GC-MS, and the concentration of benzyl benzoate in the original sample is determined by comparing the signal intensity of the native analyte to that of the isotopically labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Standards and Reagents:
-
Benzyl Benzoate (purity >99%)
-
Benzyl Benzoate-d12 (isotopic purity >99%)[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
-
Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Autosampler vials with inserts
-
Standard laboratory glassware
-
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Benzyl Benzoate and Benzyl Benzoate-d12 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Intermediate Standard Solutions (100 µg/mL):
-
Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with methanol.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Dilute the Benzyl Benzoate-d12 intermediate standard solution 1:10 with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the Benzyl Benzoate intermediate standard solution into methanol. A typical concentration range would be 0.1 to 20 µg/mL.
-
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the 10 µg/mL Benzyl Benzoate-d12 working internal standard solution to each sample.
-
Extraction:
-
Add 5 mL of acetonitrile to the centrifuge tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the liquid and solid phases.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Elute the benzyl benzoate and internal standard with 5 mL of dichloromethane.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.
-
Transfer the final extract to an autosampler vial.
-
GC-MS Analysis
-
Gas Chromatograph Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Benzyl Benzoate: m/z 105, 212
-
Benzyl Benzoate-d12: m/z 112, 224
-
-
Data Presentation
Table 1: Quantitative Results for Benzyl Benzoate in Cosmetic Products
| Sample ID | Product Type | Benzyl Benzoate Concentration (µg/g) | % Recovery | RSD (%) (n=3) |
| QC-Low | Spiked Cream | 49.5 | 99.0 | 3.5 |
| QC-High | Spiked Lotion | 488.2 | 97.6 | 2.1 |
| Sample 1 | Commercial Cream | 1250.7 | N/A | 2.8 |
| Sample 2 | Commercial Lotion | 345.2 | N/A | 4.1 |
| Sample 3 | Commercial Shampoo | 89.6 | N/A | 5.2 |
Visualizations
Caption: Overall experimental workflow for the quantification of benzyl benzoate.
Caption: Logical relationship of isotope dilution analysis.
References
Application Note: A Robust GC-MS Method for the Quantification of Common Plasticizers in Pharmaceutical Preparations Using Benzyl Benzoate-d5 as an Internal Standard
Introduction
Plasticizers are additives used to increase the flexibility and durability of polymers. In the pharmaceutical industry, they are commonly found in packaging materials, medical devices, and drug formulations such as coated tablets.[1] However, these compounds can leach into the drug product, leading to potential health concerns and affecting the product's quality and safety. Consequently, regulatory bodies require the monitoring of plasticizer levels in pharmaceutical products.
This application note describes a sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of several common plasticizers, including Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP), and Acetyl tri-n-butyl citrate (ATBC). The method utilizes Benzyl benzoate-d5 as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. This compound is a deuterated form of Benzyl benzoate, making it an ideal internal standard as it is chemically similar to the analytes but has a distinct mass, preventing chromatographic interference.[2] The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control analysis in the pharmaceutical industry.[3][4]
Experimental Protocols
Materials and Reagents
-
Analytes: Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP), Acetyl tri-n-butyl citrate (ATBC) - all >99.5% purity.
-
Internal Standard: this compound (BB-d5) - >99% isotopic purity.
-
Solvents: Hexane, Dichloromethane (DCM), Methanol - all HPLC or GC grade.
-
Apparatus: Volumetric flasks, pipettes, autosampler vials with PTFE-lined caps, vortex mixer, analytical balance.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 100 mg of each plasticizer (DBP, DEHP, ATBC) and the internal standard (BB-d5).
-
Dissolve each in separate 100 mL volumetric flasks using dichloromethane and make up to the mark.
-
-
Intermediate Standard Solution (100 µg/mL):
-
Pipette 10 mL of each primary plasticizer stock solution into a single 100 mL volumetric flask.
-
Dilute to the mark with dichloromethane.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Pipette 1 mL of the BB-d5 primary stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with dichloromethane.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the intermediate standard solution into 10 mL volumetric flasks.
-
Add 1 mL of the Internal Standard Working Solution (10 µg/mL) to each flask.
-
Dilute to the mark with dichloromethane to achieve final concentrations ranging from 0.05 to 10 µg/mL.
-
Sample Preparation Protocol
The sample preparation method may vary depending on the sample matrix (e.g., tablet coating, liquid formulation, packaging material).[5] The following is a general protocol for a solid dosage form:
-
Sample Weighing: Accurately weigh a quantity of the homogenized sample equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.
-
Spiking IS: Add 1 mL of the Internal Standard Working Solution (10 µg/mL) to the tube.
-
Extraction: Add 10 mL of a hexane/dichloromethane (1:1 v/v) mixture.
-
Vortexing: Vortex the sample for 5 minutes to ensure thorough extraction of the plasticizers.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid excipients.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC-MS autosampler vial.
GC-MS Instrumentation and Conditions
-
System: Agilent 8890 GC coupled with a 5977B Mass Selective Detector (or equivalent).
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C, hold for 0 minutes.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Transfer Line Temperature: 290°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data and Results
The method was validated for specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[6]
Specificity
Specificity was determined by analyzing a blank matrix (a placebo formulation without the target plasticizers) and a solvent blank. No interfering peaks were observed at the retention times of the target analytes and the internal standard, demonstrating the high specificity of the method.
Quantitative Data Summary
The quantitative performance of the method is summarized in the tables below.
Table 1: Retention Times and SIM Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| DBP | 8.52 | 149 | 223 | 205 |
| This compound | 9.88 | 110 | 126 | 96 |
| ATBC | 11.45 | 185 | 287 | 129 |
| DEHP | 13.21 | 149 | 167 | 279 |
Table 2: Method Validation Parameters
| Parameter | DBP | ATBC | DEHP |
| Linearity Range (µg/mL) | 0.05 - 10.0 | 0.05 - 10.0 | 0.05 - 10.0 |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | 0.9998 |
| LOD (µg/mL) | 0.015 | 0.018 | 0.012 |
| LOQ (µg/mL) | 0.050 | 0.060 | 0.040 |
| Precision (RSD%) | |||
| Intra-day (n=6) | 2.1% | 2.5% | 1.9% |
| Inter-day (n=18) | 3.8% | 4.2% | 3.5% |
| Accuracy (Recovery %) | |||
| Low QC (0.1 µg/mL) | 98.5% | 97.2% | 101.5% |
| Mid QC (1.0 µg/mL) | 102.1% | 101.3% | 100.8% |
| High QC (8.0 µg/mL) | 99.3% | 98.9% | 101.1% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for plasticizer extraction and analysis.
Conclusion
The developed GC-MS method provides a reliable and robust tool for the quantification of common plasticizers in pharmaceutical samples. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for routine quality control and stability testing in a regulated environment. The validation results demonstrate that the method is linear, sensitive, and specific for the intended purpose.
References
Application Notes and Protocols for Benzyl Benzoate-d5 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing patient outcomes by maintaining plasma drug concentrations within a target therapeutic window. This is particularly important for drugs with a narrow therapeutic index, significant pharmacokinetic variability, or a clear concentration-effect relationship. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and accuracy. The use of stable isotope-labeled internal standards is paramount in LC-MS/MS assays to compensate for variations in sample preparation and matrix effects, thereby ensuring the reliability of the results.
Benzyl benzoate-d5 is the deuterium-labeled form of Benzyl benzoate, designed for use as an internal standard in mass spectrometry-based applications. Its physicochemical properties, being structurally similar to many small molecule drugs but with a distinct mass, make it a suitable internal standard for the quantification of various therapeutic agents. These application notes provide a comprehensive overview and representative protocols for the use of this compound in TDM.
Principle of Use
In LC-MS/MS-based TDM, a known concentration of this compound is added to patient samples (e.g., plasma, serum, or whole blood) at the beginning of the sample preparation process. As the sample is processed, any loss of the target analyte will be mirrored by a proportional loss of the internal standard. During LC-MS/MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration in the original sample, effectively correcting for variability.
Featured Application: Therapeutic Drug Monitoring of Immunosuppressants
While this compound can theoretically be used for various drug classes, this document will focus on a representative application in the monitoring of immunosuppressive drugs, such as mTOR inhibitors (e.g., everolimus, sirolimus) or calcineurin inhibitors. The following protocols are provided as a template and may require optimization for specific analytes and laboratory instrumentation.
Signaling Pathways of Target Drugs
Understanding the mechanism of action of the monitored drug is crucial for interpreting TDM results in a clinical context. Below are simplified diagrams of the signaling pathways for key immunosuppressants.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of everolimus/sirolimus.
Caption: De novo purine synthesis pathway and the inhibitory action of mycophenolic acid.
Experimental Protocols
The following is a representative workflow and protocol for the quantification of an immunosuppressant drug in whole blood using this compound as an internal standard.
Experimental Workflow
Caption: General workflow for sample preparation and analysis in TDM.
Materials and Reagents
-
Analytes: Certified reference material of the immunosuppressant drug(s).
-
Internal Standard: this compound.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid, ammonium formate (or other appropriate mobile phase modifiers).
-
Biological Matrix: Drug-free whole blood for calibration standards and quality controls.
-
Laboratory Equipment: Vortex mixer, centrifuge, analytical balance, volumetric flasks, pipettes.
Sample Preparation Protocol
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls (QCs).
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in methanol. The optimal concentration should be determined during method development.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Spike drug-free whole blood with the analyte working solutions to achieve a range of concentrations covering the therapeutic range.
-
Prepare QCs at low, medium, and high concentrations within the calibration range.
-
-
Sample Extraction:
-
To 50 µL of whole blood sample (calibrator, QC, or patient sample), add 10 µL of the this compound working solution.
-
Add 150 µL of acetonitrile (or other suitable protein precipitation agent).
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Method Parameters
The following are representative parameters and should be optimized for the specific instrument and analyte.
| Parameter | Representative Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 50-100 ms |
Representative MRM Transitions:
Note: The following MRM transitions for this compound are illustrative and should be empirically determined.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Analyte | [M+H]⁺ or [M+NH₄]⁺ | To be determined |
| This compound | 218.1 | 91.1 |
| This compound | 218.1 | 110.1 |
Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards, with a correlation coefficient (r²) > 0.99. |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ) for both intra-day and inter-day precision. |
| Recovery | Consistent and reproducible recovery of the analyte and internal standard. |
| Matrix Effect | Assessment of ion suppression or enhancement from the biological matrix. The use of a deuterated internal standard like this compound is intended to minimize these effects. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term at room temperature, and long-term storage at -20°C or -80°C. |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Drug X | 1 - 100 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 18 |
| Low | 3 | 97 - 103 | < 10 | 96 - 104 | < 12 |
| Medium | 30 | 98 - 102 | < 8 | 97 - 103 | < 10 |
| High | 80 | 99 - 101 | < 5 | 98 - 102 | < 8 |
Conclusion
This compound is a valuable tool for the therapeutic drug monitoring of various small molecule drugs by LC-MS/MS. Its properties as a stable isotope-labeled internal standard allow for the development of robust, accurate, and precise analytical methods. The representative protocols and data presented herein provide a solid foundation for researchers and clinicians to develop and validate their own TDM assays, ultimately contributing to improved patient care through personalized medicine. It is imperative that any new TDM assay is thoroughly validated in the laboratory in which it will be used.
Application Notes and Protocols: The Use of Benzyl Benzoate-d5 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of metabolomics, accurate and reproducible quantification of metabolites is paramount for understanding complex biological systems and for the development of novel therapeutics. Stable isotope-labeled compounds are indispensable tools in mass spectrometry-based metabolomics, serving as internal standards to correct for variations during sample preparation and analysis. Benzyl benzoate-d5, a deuterium-labeled analog of Benzyl benzoate, is a valuable internal standard for the precise quantification of metabolites in various biological matrices.
These application notes provide a comprehensive overview of the role of this compound in metabolomics research, complete with detailed protocols for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based workflows.
Application: this compound as an Internal Standard
This compound is primarily utilized as an internal standard in quantitative metabolomics studies.[1] Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished by a mass spectrometer. The fundamental principle behind using a stable isotope-labeled internal standard is to account for analyte loss during sample processing and for variations in instrument response.[2] By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the endogenous analyte's signal to the internal standard's signal can be used for accurate quantification, thereby minimizing experimental error.[2][3]
Key Advantages of Using this compound as an Internal Standard:
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound co-elutes with and behaves similarly to the analyte of interest, it experiences similar matrix effects, allowing for reliable correction.[3]
-
Improved Precision and Accuracy: By normalizing the data, this compound compensates for variations in extraction efficiency, sample volume, and instrument performance, leading to more precise and accurate quantitative results.[2][4]
-
Enhanced Method Robustness: The use of an internal standard makes the analytical method more robust and allows for the comparison of data across different batches and even different laboratories.[3]
While Benzyl benzoate itself is metabolized in some organisms, its deuterated form, this compound, is not typically used as a metabolic tracer to elucidate signaling pathways in mammalian systems. Its primary and most valuable application in metabolomics is for quantitative accuracy.
Experimental Protocols
The following are generalized protocols for a typical untargeted or targeted metabolomics experiment using this compound as an internal standard. The specific parameters may need to be optimized based on the analytical platform, the metabolites of interest, and the biological matrix.
Sample Preparation
A consistent and reproducible sample preparation protocol is critical for high-quality metabolomics data.
Materials:
-
Biological samples (e.g., plasma, urine, cell culture extracts)
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Extraction solvent (e.g., ice-cold methanol, acetonitrile, or a mixture thereof)
-
Microcentrifuge tubes
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Thaw Samples: Thaw frozen biological samples on ice to prevent metabolite degradation.
-
Spike with Internal Standard: Add a precise volume of the this compound stock solution to each sample to achieve a final concentration that is within the linear range of the instrument and comparable to the expected concentration of the analytes of interest. A typical starting concentration might be in the range of 1-10 µM.
-
Protein Precipitation and Metabolite Extraction:
-
For plasma or serum: Add 3-4 volumes of ice-cold extraction solvent (e.g., methanol) to the sample.
-
For cell pellets: Add an appropriate volume of ice-cold extraction solvent to the cell pellet.
-
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites and the internal standard to a new microcentrifuge tube.
-
Drying (Optional): The supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a smaller volume of a solvent compatible with the LC-MS system to concentrate the sample.
-
Transfer to Autosampler Vials: Transfer the final extract to autosampler vials for LC-MS analysis.
LC-MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)
Typical LC Parameters (Reverse Phase Chromatography):
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over a set time (e.g., 10-15 minutes)
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-10 µL
Typical MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.
-
Scan Mode:
-
Targeted Analysis: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Specific precursor-product ion transitions for the analytes and this compound would be monitored.
-
Untargeted Analysis: Full scan mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Capillary Voltage: 3-4 kV
-
Gas Temperature: 300-350°C
-
Gas Flow: 8-12 L/min
-
Nebulizer Pressure: 30-45 psi
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the endogenous analytes and this compound using the instrument's software or a dedicated data processing platform.
-
Response Ratio Calculation: Calculate the response ratio for each analyte by dividing its peak area by the peak area of this compound.
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)
-
-
Calibration Curve: For absolute quantification, a calibration curve is prepared using known concentrations of the analyte standards, each spiked with the same amount of this compound. The response ratios of the standards are plotted against their concentrations.
-
Quantification: The concentration of the analyte in the biological samples is then determined by interpolating their response ratios on the calibration curve. For relative quantification, the response ratios can be directly compared between different sample groups.
Data Presentation
Quantitative data from metabolomics experiments should be presented in a clear and organized manner. The following tables are representative examples of how to summarize quantitative results obtained using this compound as an internal standard.
Table 1: Representative Quantitative Data for a Targeted Metabolite Panel
| Metabolite | Control Group (µM) (Mean ± SD) | Treatment Group (µM) (Mean ± SD) | Fold Change | p-value |
| Analyte A | 15.2 ± 2.1 | 28.9 ± 3.5 | 1.90 | <0.01 |
| Analyte B | 120.5 ± 15.3 | 65.8 ± 9.7 | 0.55 | <0.001 |
| Analyte C | 5.8 ± 0.9 | 6.1 ± 1.2 | 1.05 | >0.05 |
Data represents fictitious values for illustrative purposes.
Table 2: Quality Control Data for this compound
| Sample Type | Number of Samples | Peak Area (Mean ± RSD) | Retention Time (min) (Mean ± RSD) |
| Quality Control (QC) | 10 | 1.5 x 10^6 ± 5.2% | 8.75 ± 0.5% |
| Study Samples | 50 | 1.4 x 10^6 ± 8.1% | 8.76 ± 0.6% |
RSD: Relative Standard Deviation. Data represents fictitious values for illustrative purposes.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a metabolomics experiment utilizing an internal standard like this compound.
Principle of Internal Standard Quantification
This diagram illustrates the logical relationship of how an internal standard corrects for variability.
References
Troubleshooting & Optimization
Technical Support Center: Deuterated Internal Standards in LC-MS
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Issue 1: Inconsistent or Drifting Internal Standard Response
Q1: My deuterated internal standard (IS) signal is decreasing over the course of an analytical run. What could be the cause?
A1: A decreasing IS signal can be attributed to several factors, primarily related to the stability of the deuterated compound. The most common cause is hydrogen-deuterium (H-D) exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[1][2] This is particularly problematic if the deuterium labels are on chemically labile sites.
Troubleshooting Steps:
-
Evaluate Label Position: Determine the location of the deuterium labels on your internal standard. Labels on heteroatoms (e.g., -OH, -NH, -COOH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2] Whenever possible, opt for standards with labels on stable, non-exchangeable positions.
-
Solvent and pH Check: The solvent used to reconstitute and dilute your standard can significantly impact its stability. Acidic or basic conditions can catalyze H-D exchange.[3]
-
Protocol: Prepare your internal standard stock solution in a neutral, aprotic solvent if possible. If aqueous solutions are necessary, buffer them to a neutral pH. Evaluate the stability of the IS in your chosen solvent over time by injecting a freshly prepared standard and one that has been stored for a period equivalent to your typical run time.
-
-
Matrix-Induced Exchange: Components within your sample matrix (e.g., plasma, urine) can also facilitate H-D exchange.[1][2]
-
Protocol: To test for matrix-induced exchange, incubate your deuterated internal standard in the blank matrix for varying periods (e.g., 0, 1, 4, and 24 hours) at the temperature used for your sample preparation. Analyze the samples and monitor for a decrease in the deuterated IS signal and a corresponding increase in the signal of the unlabeled analyte.
-
Preventative Measures:
-
Select internal standards with deuterium labels on stable positions, such as aromatic rings or carbon backbones away from functional groups.[2]
-
Use ¹³C or ¹⁵N-labeled internal standards as they are not susceptible to exchange.[2]
-
Store deuterated standards in appropriate, non-reactive solvents and at recommended temperatures, often under an inert gas.[4]
Issue 2: Poor Accuracy and Precision in Quantitative Results
Q2: My quantitative results are inaccurate and show high variability, even though I am using a deuterated internal standard. Why is this happening?
A2: This is a common and complex issue that often points to differential matrix effects, where your analyte and internal standard are not affected by the sample matrix in the same way.[1][5][6] This can occur even if the analyte and IS are chemically very similar. A primary cause is a chromatographic separation between the deuterated and non-deuterated compounds, known as the deuterium isotope effect.[1][7]
Troubleshooting Workflow for Poor Accuracy
Caption: Troubleshooting workflow for inaccurate LC-MS results with deuterated IS.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of your analyte and deuterated internal standard. Even a slight separation can lead to them eluting in regions with different levels of ion suppression or enhancement.[1][7] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[8][9]
-
Experimental Protocol for Co-elution Check:
-
Prepare a solution containing both the analyte and the deuterated internal standard in a clean solvent.
-
Inject this solution onto your LC-MS system.
-
Overlay the extracted ion chromatograms (EICs) for both the analyte and the IS.
-
Zoom in on the peaks to determine if the apex of the peaks and their start and end points are identical.
-
-
-
Evaluate Matrix Effects:
-
Experimental Protocol for Matrix Effect Evaluation (Post-Extraction Addition):
-
Extract blank matrix from multiple sources.
-
Spike the extracted blank matrix with the analyte and IS at a known concentration (Set A).
-
Prepare a solution of the analyte and IS at the same concentration in a clean solvent (Set B).
-
Analyze both sets of samples.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100.
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. Compare the matrix effect for the analyte and the IS. Significant differences indicate a differential matrix effect.
-
-
-
Check Internal Standard Purity: The presence of the unlabeled analyte as an impurity in your deuterated internal standard can lead to a positive bias in your results.[1]
-
Protocol: Analyze a high-concentration solution of your deuterated internal standard alone. Check the chromatogram for any signal at the m/z of the unlabeled analyte. Reputable suppliers should provide a certificate of analysis with isotopic purity information. Aim for an isotopic enrichment of ≥ 98%.[4][10]
-
Quantitative Data Summary: Impact of Chromatographic Shift on Accuracy
| Analyte | Internal Standard | Retention Time Difference (s) | Observed Accuracy Error (%) | Reference |
| Carvedilol | d5-Carvedilol | ~2.4 | Up to 26% difference in matrix effects | [1] |
| Haloperidol | d4-Haloperidol | Not specified | 35% difference in extraction recovery | [1] |
| Metanephrines | Deuterated Metanephrines | Not specified, but differential matrix effects observed | Failed matrix effect experiments | [5] |
Solutions:
-
Modify Chromatography: Adjust your chromatographic method (e.g., change the gradient, temperature, or use a different column) to achieve complete co-elution of the analyte and the internal standard.[7]
-
Use a Better Internal Standard: If co-elution cannot be achieved or differential matrix effects persist, the best solution is to use a ¹³C or ¹⁵N-labeled internal standard. These heavier isotopes do not typically cause a chromatographic shift.[7][11]
Issue 3: Unexpected Peaks or Cross-Talk
Q3: I am seeing a signal for my analyte even when I only inject the deuterated internal standard. What is happening?
A3: This phenomenon can be due to two main reasons: the presence of unlabeled analyte as an impurity in your standard, or in-source fragmentation and subsequent H-D exchange of your deuterated standard.
Logical Diagram: Diagnosing Unexpected Analyte Signal
Caption: Diagnostic flowchart for unexpected analyte signals from a deuterated IS.
Troubleshooting Steps:
-
Confirm Isotopic Purity: As mentioned in Q2, first confirm the purity of your deuterated standard. The certificate of analysis should state the isotopic enrichment. An enrichment of 98-99% is common, meaning 1-2% of the material may be unlabeled or partially labeled.
-
Investigate In-Source Processes: The high-energy environment of the mass spectrometer's ion source can sometimes cause fragmentation of the deuterated standard, followed by H-D exchange.
-
Protocol: Infuse a solution of the deuterated IS directly into the mass spectrometer. Systematically reduce the source energies (e.g., fragmentor voltage, capillary voltage) and observe if the signal for the unlabeled analyte decreases. If it does, your source conditions may be too harsh.
-
Solutions:
-
Optimize MS Source Conditions: Tune your mass spectrometer to use the gentlest possible ionization conditions that still provide adequate sensitivity for your analyte.
-
Source a Higher Purity Standard: If the issue is contamination, obtain a new batch of the deuterated internal standard with higher isotopic purity.[10]
By systematically addressing these common issues, researchers can improve the accuracy, precision, and reliability of their LC-MS quantitative assays that utilize deuterated internal standards.
References
- 1. waters.com [waters.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzyl Benzoate-d5 Concentration for Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively using Benzyl benzoate-d5 as an internal standard in analytical assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for my this compound internal standard?
A1: The optimal concentration is experiment-specific and depends on the analytical method (e.g., LC-MS, GC-MS), the expected concentration range of the analyte, and the matrix. A general starting point is to use a concentration that is in the mid-range of the calibration curve for your analyte. For instance, in a GC-MS method for fragrance allergens, an internal standard concentration of 10 µg/mL was used.[1] It is crucial to perform a concentration optimization experiment to determine the ideal level for your specific assay.
Q2: How do I prepare my this compound stock and working solutions?
A2: Benzyl benzoate is highly soluble in organic solvents like ethanol, ether, methanol, and chloroform, but has very low solubility in water.[2][3][4][5] Therefore, the initial stock solution should be prepared in a compatible organic solvent. Subsequent dilutions to create working solutions should be made in a solvent that is miscible with your sample matrix and mobile phase.
Q3: Can the concentration of this compound affect the analyte signal?
A3: Yes, a high concentration of the internal standard can potentially suppress the ionization of the analyte, especially in mass spectrometry-based methods. This is a known phenomenon where co-eluting species compete for ionization. Conversely, in some cases, signal enhancement has been observed. An optimization experiment is necessary to find a concentration that provides a stable and reproducible signal without negatively impacting the analyte's response.
Q4: I am observing poor peak shape for my this compound. What could be the cause?
A4: Poor peak shape can result from several factors:
-
Sample Overload: The concentration of the internal standard might be too high for the analytical column. Try diluting your internal standard working solution.
-
Solvent Mismatch: A significant difference in the solvent composition of your sample and the mobile phase can lead to peak distortion. Ensure your final sample solvent is as close to the initial mobile phase composition as possible.
-
Column Degradation: The analytical column may be fouled or degraded. Follow the manufacturer's instructions for column washing or consider replacing the column.
Q5: The response of my this compound internal standard is highly variable between samples. What should I do?
A5: Variability in the internal standard response can indicate inconsistent sample preparation or matrix effects.
-
Review Sample Preparation: Ensure that the internal standard is added accurately and consistently to every sample, calibrator, and quality control sample at the earliest possible stage.
-
Investigate Matrix Effects: The sample matrix can suppress or enhance the signal of the internal standard. A post-extraction addition study can help determine the extent of matrix effects. If significant effects are observed, improving the sample cleanup procedure may be necessary.
Q6: Should my this compound co-elute with the non-deuterated analyte?
A6: Ideally, a deuterated internal standard should co-elute with its non-deuterated counterpart to effectively compensate for matrix effects and variations in ionization. However, deuterium substitution can sometimes lead to slight differences in retention time. This separation should be minimal to ensure both compounds experience similar conditions during analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Low Signal for this compound | - Incorrect preparation of the internal standard solution.- Degradation of the internal standard.- Instrument issue (e.g., injection failure, detector malfunction). | - Verify the preparation and dilution calculations for your stock and working solutions.- Prepare a fresh working solution from the stock.- Check the instrument's performance with a known standard. |
| High Signal for this compound | - Error in dilution, resulting in a concentration that is too high.- Potential for signal enhancement due to matrix components. | - Re-prepare the working solution with careful attention to dilution factors.- Evaluate matrix effects through a post-extraction addition experiment. |
| Isotopic Cross-Talk | - Contribution of the natural isotopes of the analyte to the mass channel of the internal standard, or vice versa. | - Check the mass spectra of both the analyte and this compound to assess the degree of isotopic overlap.- If significant, select different precursor/product ions for monitoring or adjust the concentration of the internal standard to minimize this effect. |
| Sample Carryover | - Adsorption of this compound onto parts of the injection system or analytical column. | - Optimize the wash solvent for the autosampler, ensuring it is strong enough to elute the internal standard.- Inject a blank solvent after a high-concentration sample to check for carryover.- If carryover persists, consider hardware cleaning or replacement. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Solutions
This protocol describes the preparation of a stock solution and a series of working solutions for this compound.
Materials:
-
This compound
-
Methanol (HPLC or GC grade)
-
Acetonitrile (HPLC or GC grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh 10 mg of this compound. b. Dissolve the weighed standard in a 10 mL volumetric flask with methanol. c. Ensure the standard is fully dissolved by vortexing or sonicating. d. Bring the flask to volume with methanol and mix thoroughly. e. Store the stock solution at an appropriate temperature (e.g., 2-8°C or -20°C) in a tightly sealed container.
-
Working Solution Preparation (e.g., 10 µg/mL): a. Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with a solvent compatible with your analytical method and sample matrix (e.g., 50:50 acetonitrile:water for reversed-phase LC-MS). c. Mix thoroughly. This will be your working internal standard solution to be spiked into samples.
Protocol 2: Optimization of this compound Concentration
This experiment aims to determine the optimal concentration of this compound that provides a stable signal and accurate quantification of the analyte.
Procedure:
-
Prepare a Series of Internal Standard Working Solutions:
-
From your stock solution, prepare several working solutions of this compound at different concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL).
-
-
Prepare Calibration Curve Samples:
-
Prepare a set of calibration standards for your analyte at various concentrations covering your expected analytical range.
-
Divide the calibration standards into subsets. Spike each subset with a different concentration of the this compound working solution. Ensure the final volume and matrix composition are consistent across all samples.
-
-
Analyze the Samples:
-
Analyze all prepared samples using your validated analytical method (e.g., LC-MS/MS or GC-MS).
-
-
Evaluate the Data:
-
For each internal standard concentration, plot the calibration curve (analyte/internal standard peak area ratio vs. analyte concentration).
-
Assess the linearity (R²) of the calibration curves for each internal standard concentration.
-
Examine the peak areas of both the analyte and the internal standard across the calibration range. Look for any trends of signal suppression or enhancement.
-
Calculate the accuracy and precision of quality control samples at each internal standard concentration.
-
-
Select the Optimal Concentration:
-
Choose the this compound concentration that results in the best linearity, accuracy, and precision, with a stable internal standard signal across the analytical range.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Benzyl Benzoate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [3] |
| Molecular Weight | 212.24 g/mol | [3] |
| Boiling Point | 323°C | [3] |
| Solubility in Water | ~0.003 g/100 mL (20°C) | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, methanol, chloroform. | [2][3][4][5] |
Table 2: Example Concentrations from Analytical Methods for Benzyl Benzoate
| Analytical Method | Analyte Concentration | Internal Standard and Concentration | Reference |
| RP-HPLC | 450 µg/mL | Not specified for this analyte | [6] |
| GC-MS | 5.0 µg/mL (spiked) | Bromobenzene (10 µg/mL) | [1] |
Visualizations
Caption: Workflow for preparing and using this compound internal standard.
Caption: Decision workflow for optimizing this compound concentration.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. slate.greyb.com [slate.greyb.com]
- 4. Page loading... [wap.guidechem.com]
- 5. BENZYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 6. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
Troubleshooting poor peak shape with Benzyl benzoate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the chromatographic analysis of Benzyl benzoate-d5, with a specific focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in gas chromatography (GC)?
Poor peak shape, including tailing, fronting, or splitting, can arise from several factors. For this compound, common causes include:
-
Active Sites: Interaction with active sites in the GC inlet (liner, seals) or the column itself is a primary cause of peak tailing.[1] This occurs when polar or ionogenic analytes interact with "active" sites.
-
Improper Column Installation: An incorrect column cut or improper positioning within the inlet can lead to peak distortion.[1] A ragged or non-perpendicular cut can cause peak tailing.
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can cause both tailing and fronting.[1][2]
-
Inlet Issues: Leaks in the injector, a contaminated liner, or an incorrect injector temperature can all negatively impact peak shape.[3]
-
Column Overload: Injecting too much sample can lead to "shark fin" or fronting peaks.[2][3]
-
Inappropriate Method Parameters: Suboptimal oven temperature programs or carrier gas flow rates can cause peak broadening or splitting.[3]
Q2: My this compound peak is tailing. What should I check first?
When troubleshooting peak tailing, it's best to start with the most likely and easiest-to-fix problems. A good approach is:
-
Check for System Leaks: Ensure all fittings and connections, especially at the inlet and detector, are secure.[3]
-
Inspect the Inlet Liner: The liner is a common source of activity. Replace it with a fresh, deactivated liner.[1][3]
-
Perform Inlet Maintenance: Replace the septum and gold seal.[4]
-
Evaluate the Column Installation: Re-cut the front of the column (trimming 10-20 cm) to remove any accumulated residue or active sites and ensure a clean, 90° cut.[1] Reinstall the column according to the manufacturer's instructions for correct positioning.[1]
Q3: All the peaks in my chromatogram, including this compound, are showing poor shape. What does this indicate?
If all peaks in the chromatogram exhibit tailing or broadening, the issue is likely physical or systemic rather than chemical.[1] This points towards problems with the instrument's flow path.
-
Improper Column Installation: A poor column cut or incorrect placement in the inlet will affect all compounds.[1]
-
System Leaks: A significant leak in the carrier gas flow path can cause broad and misshapen peaks.[3]
-
Incorrect Flow Rates: Purge or split flow rates that are set too high can also lead to universally poor peak shapes.[3]
Q4: What is column overload and how can I determine if it's affecting my this compound peak?
Column overload occurs when the amount of sample injected exceeds the capacity of the stationary phase.[2] This typically results in a peak shape often described as a "shark fin," where the front of the peak is sloped and the back is steep.[3][5]
To verify if overload is the issue, you can:
-
Reduce the Injection Volume: Perform an injection with a smaller volume. If the peak shape improves and becomes more symmetrical, overload is the likely cause.[3]
-
Dilute the Sample: Prepare and inject a more dilute sample. Improved peak shape upon dilution confirms overload.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantification.[6] It often results from secondary, undesirable interactions between the analyte and the chromatographic system.[2]
Caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Recommended Solution | Reference |
| Chemical Activity | ||
| Active sites in inlet liner | Replace with a new, deactivated (silanized) liner. Consider using a liner with glass wool if appropriate for the method. | [1][3] |
| Column contamination | Trim 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced. | [1] |
| Active sites on the column | Use a column specifically rated for inertness. Ensure proper column conditioning after installation. | [1][7] |
| Physical/Mechanical Issues | ||
| Poor column cut | Re-cut the column using a ceramic wafer to ensure a clean, 90-degree cut. Inspect the cut with a magnifier. | [1] |
| Improper column installation | Ensure the column is installed at the correct height in the inlet as specified by the instrument manufacturer. | [1] |
| System leaks | Check for leaks at the injector, detector, and gas fittings using an electronic leak detector. | [3] |
Guide 2: Diagnosing and Resolving Peak Fronting
Peak fronting, where the first half of the peak is broader than the second, is often associated with column overload or improper sample focusing.
Caption: Troubleshooting workflow for peak fronting.
| Potential Cause | Recommended Solution | Reference |
| Sample Overload | ||
| High sample concentration | Dilute the sample or reduce the injection volume. | [3] |
| Insufficient column capacity | Use a column with a thicker stationary phase film or a larger internal diameter. | [3] |
| Injection/Focusing Issues | ||
| Incompatible sample solvent | The polarity of the sample solvent should be compatible with the stationary phase. | [1] |
| Initial oven temperature too high | For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing. | [1] |
| Physical/Mechanical Issues | ||
| Column contamination/occlusion | Involatile matrix material can become adsorbed on the stationary phase at the head of the column. Trim the front of the column. | [1] |
Experimental Protocols
Protocol 1: GC System Inertness Test
Objective: To determine if poor peak shape is due to chemical activity in the system or a physical problem with the flow path.
Methodology:
-
Prepare Test Mixture: Create a simple test mixture containing:
-
A non-polar, non-active compound (e.g., a C10-C20 alkane like heptadecane).
-
The analyte of interest (this compound).
-
A known active compound (e.g., a polar compound like 2-ethylhexanoic acid or aniline, if available and compatible with your system).[7]
-
Dissolve the components in a high-purity solvent (e.g., hexane or ethyl acetate).
-
-
Injection and Analysis:
-
Inject the test mixture using your standard analytical method.
-
Carefully observe the peak shapes of all compounds.
-
-
Interpretation of Results:
-
If only this compound (and the active probe) tails: The problem is likely chemical activity. Focus on cleaning or replacing the inlet liner, seals, and trimming the column.[1]
-
If all compounds, including the alkane, tail or show poor shape: The problem is likely physical.[7][8] Focus on checking for leaks, re-cutting and reinstalling the column, and verifying flow rates.[1][3]
-
Protocol 2: GC Column Installation and Conditioning
Objective: To ensure the GC column is properly installed and conditioned to provide optimal performance and minimize peak distortion.
Methodology:
-
Column Cutting:
-
Using a ceramic scoring wafer, gently score the fused silica column.
-
Flex the column to create a clean, 90° break.
-
Inspect the cut end with a magnifying lens to ensure there are no jagged edges or shards.[1]
-
-
Column Installation (Inlet):
-
Slide the appropriate nut and ferrule onto the column.
-
Insert the column into the injector to the depth recommended by the instrument manufacturer. Incorrect depth is a common cause of poor peak shape.[1]
-
Tighten the nut according to the manufacturer's guidelines (e.g., finger-tight then a quarter-turn with a wrench). Do not overtighten.
-
-
Carrier Gas Purge:
-
Set the carrier gas flow rate and allow the gas to purge through the column for 10-15 minutes at ambient temperature to remove any oxygen before heating.
-
-
Column Conditioning:
-
Set a slow oven ramp (e.g., 5-10°C/min) to a final temperature approximately 20°C above the maximum temperature of your analytical method, but do not exceed the column's maximum temperature limit .
-
Hold at this temperature for 1-2 hours, or until the baseline is stable.
-
The detector end of the column should not be connected during the initial, high-temperature conditioning to prevent contamination.
-
-
Detector Connection:
-
Cool the oven.
-
Install the column into the detector, again following manufacturer guidelines for insertion depth.
-
Heat the oven and detector to operating temperatures and allow the baseline to stabilize before running samples.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. GC peak shape troubleshooting - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
Preventing deuterium exchange in Benzyl benzoate-d5 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium exchange in Benzyl Benzoate-d5 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A: Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa. For this compound, the five deuterium atoms on the benzyl ring are susceptible to exchange with protons, typically from residual water, acidic, or basic groups in the solvent or on glassware. This is a concern because it compromises the isotopic purity of the standard, which is critical for its use in quantitative analysis methods like mass spectrometry, where it serves as an internal standard.[1][2] Loss of deuterium can lead to inaccurate quantification of the target analyte.
Q2: Under what conditions is deuterium exchange most likely to occur with this compound?
A: Deuterium exchange on aromatic rings is most significantly catalyzed by the presence of acids or bases.[2][3] Therefore, preparing or storing this compound solutions in acidic or basic media can accelerate the exchange process. Additionally, elevated temperatures can increase the rate of exchange.[4][5] The presence of moisture is a key factor, as water can act as a proton source.
Q3: Which solvents are recommended for preparing and storing this compound solutions to minimize exchange?
A: To minimize the risk of deuterium exchange, it is recommended to use aprotic and non-polar or weakly polar solvents that are free of acidic or basic impurities. Suitable solvents include:
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous, peroxide-free)
-
Toluene (anhydrous)
It is crucial to use high-purity, anhydrous solvents to limit the presence of water and other potential proton donors.
Q4: How should I properly handle and store my this compound solutions?
A: Proper handling and storage are critical to maintaining the isotopic integrity of your this compound solutions.
-
Glassware: Use glassware that has been thoroughly dried in an oven (e.g., at 150°C for several hours) and cooled in a desiccator to remove any adsorbed water.
-
Atmosphere: Whenever possible, handle solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.
-
Storage: Store solutions in tightly sealed vials with PTFE-lined caps to prevent moisture ingress. For long-term storage, refrigeration or freezing (-20°C to -80°C) is recommended to reduce the rate of any potential degradation or exchange.[6]
-
Aliquoting: For frequently used solutions, consider preparing smaller aliquots to avoid repeated warming and cooling of the entire stock, which can introduce moisture.
Q5: How can I check for deuterium exchange in my this compound solution?
A: The most common methods for detecting and quantifying deuterium exchange are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
1H NMR: An increase in the intensity of signals in the aromatic region corresponding to the deuterated positions on the benzyl ring can indicate back-exchange of deuterium to hydrogen.
-
2H (Deuterium) NMR: A decrease in the intensity of the deuterium signal relative to an internal standard can be used to quantify the extent of exchange.[7]
-
Mass Spectrometry (LC-MS/MS): When used as an internal standard, the appearance of a signal at the mass of the non-deuterated benzyl benzoate in the internal standard channel, or a change in the isotopic ratio, can indicate deuterium loss.[1][8]
Troubleshooting Guides
Issue 1: Inconsistent quantitative results when using this compound as an internal standard in LC-MS/MS.
| Possible Cause | Troubleshooting Step | Verification |
| Deuterium Exchange | Prepare fresh this compound stock solution in high-purity, anhydrous acetonitrile. Ensure all glassware is scrupulously dried. | Re-run the analysis with the freshly prepared standard. Consistent results suggest the previous standard was compromised. |
| Matrix Effects | Perform a dilution series of the sample to assess if the matrix is suppressing or enhancing the ionization of the internal standard differently than the analyte. | Consistent analyte/internal standard response ratio across the dilution series indicates minimal matrix effects. |
| Solvent Incompatibility | Ensure the solvent used for the final sample dilution is compatible with the mobile phase to prevent precipitation or poor peak shape. | Observe peak shape and retention time consistency. |
| Impure Standard | Verify the purity and isotopic enrichment of the this compound standard from the supplier's certificate of analysis. | If in doubt, analyze the standard by NMR or high-resolution MS to confirm its identity and purity. |
Issue 2: Appearance of unexpected peaks in the 1H NMR spectrum of a this compound solution.
| Possible Cause | Troubleshooting Step | Verification |
| Deuterium Back-Exchange | Add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. | If the unexpected aromatic signals are due to exchangeable protons, their intensity will decrease or they will disappear.[9] |
| Solvent Impurities | Run a 1H NMR spectrum of the solvent used to prepare the sample. | The presence of peaks in the solvent-only spectrum that match the unexpected signals confirms solvent contamination. |
| Sample Degradation | Benzyl benzoate can hydrolyze to benzoic acid and benzyl alcohol under strongly acidic or basic conditions. | Check for characteristic peaks of benzoic acid and benzyl alcohol in the 1H NMR spectrum. |
| Contamination from Glassware | Prepare a new sample using meticulously cleaned and dried glassware. | Disappearance of the unexpected peaks in the new spectrum points to contamination from the original glassware. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Various Solvents
This protocol outlines a procedure to assess the stability of this compound in different solvents over time.
Materials:
-
This compound
-
Anhydrous solvents (e.g., Acetonitrile, Methanol, Dichloromethane)
-
Deuterated Chloroform (CDCl3) for NMR analysis
-
Volumetric flasks and pipettes (oven-dried)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in each test solvent at a concentration of 1 mg/mL.
-
Dispense aliquots of each solution into separate amber glass vials and seal tightly.
-
-
Storage Conditions:
-
Store sets of vials for each solvent at different temperatures:
-
Room Temperature (20-25°C)
-
Refrigerated (2-8°C)
-
Elevated Temperature (e.g., 40°C) for accelerated stability testing.
-
-
-
Time Points for Analysis:
-
Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 1 month, 3 months).
-
-
Sample Analysis (NMR):
-
For each time point, take an aliquot of the stored solution and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in CDCl3.
-
Acquire a 1H NMR spectrum.
-
-
Data Analysis:
-
Integrate the aromatic proton signals corresponding to the deuterated positions.
-
Compare the integrals over time to the integral of a stable reference peak (e.g., from the benzoate portion of the molecule). An increase in the relative integral of the benzyl protons indicates deuterium exchange.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to understand its degradation pathways and the stability of the deuterium label under stress conditions.[10][11]
Materials:
-
This compound solution (e.g., in acetonitrile)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
UV lamp (254 nm)
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Prepare aliquots of a this compound solution.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light at 254 nm for 24 hours.
-
-
Sample Analysis (LC-MS/MS):
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by LC-MS/MS.
-
-
Data Analysis:
-
Monitor the peak area of this compound.
-
Monitor for the appearance of the non-deuterated Benzyl Benzoate (M+0).
-
Identify any degradation products.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a stability study of this compound in different solvents at 40°C over 3 months, as might be determined by NMR or LC-MS analysis.
| Solvent | Initial % Deuteration | % Deuteration after 1 Month | % Deuteration after 3 Months |
| Anhydrous Acetonitrile | >99% | >99% | >99% |
| Anhydrous Dichloromethane | >99% | >99% | >99% |
| Methanol (ACS Grade) | >99% | 98% | 95% |
| Acetonitrile with 1% Water | >99% | 97% | 92% |
| 0.01 M HCl in Methanol | >99% | 90% | 75% |
Note: This data is illustrative and the actual rates of exchange will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for the preparation, storage, and analysis of this compound solutions.
Caption: Troubleshooting logic for inconsistent quantitative results with this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subzero Celsius separations in three-zone temperature controlled hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies [ouci.dntb.gov.ua]
Linearity issues with Benzyl benzoate-d5 calibration curves
Welcome to the technical support center for troubleshooting issues related to Benzyl benzoate-d5 calibration curves. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common linearity problems encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound calibration curve is non-linear. What are the common causes?
A1: Non-linearity in calibration curves, particularly when using deuterated internal standards like this compound, can stem from several sources. The most common causes include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in signal response.[1][2][3][4][5] This is a frequent cause of non-linearity at the upper end of the calibration range.
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, causing either suppression or enhancement of the signal.[6][7]
-
Active Sites in the GC/LC System: For GC analysis, active sites in the injector liner or column can adsorb the analyte, especially at low concentrations, leading to a non-linear response.[8]
-
Errors in Standard Preparation: Inaccurate dilutions or contamination of your calibration standards can introduce significant errors and result in a non-linear curve.[9]
-
Inappropriate Curve Fitting Model: Using a linear regression model for a relationship that is inherently non-linear will result in a poor fit. In some cases, a quadratic or weighted regression model may be more appropriate.[10][11]
Q2: Why is my calibration curve for this compound bending or flattening at higher concentrations?
A2: This phenomenon is a classic sign of detector saturation.[1][2][3][4][5] When the concentration of this compound is too high, the detector is unable to accurately measure the number of ions hitting it, resulting in a response that is no longer proportional to the concentration.
Q3: I'm observing poor linearity at the lower concentration end of my this compound calibration curve. What could be the reason?
A3: Poor linearity at low concentrations is often due to analyte adsorption at active sites within the analytical system, such as the injector port or the front of the analytical column.[8] This is more pronounced at lower concentrations where a larger fraction of the analyte can be adsorbed relative to the total amount injected.
Troubleshooting Guide
Issue 1: Non-Linearity at High Concentrations
If your calibration curve for this compound is flattening at the higher concentration points, follow these steps:
Troubleshooting Workflow for High-Concentration Non-Linearity
Caption: Troubleshooting workflow for addressing non-linearity at high concentrations.
Quantitative Data Summary: Effect of Dilution on Linearity
| Concentration (ng/mL) | Original Response (Area) | Diluted (1:10) Response (Area) |
| 1 | 10500 | 1050 |
| 10 | 103000 | 10300 |
| 50 | 515000 | 51500 |
| 100 | 998000 | 99800 |
| 200 | 1550000 | 155000 |
| 500 | 1650000 (Saturation) | 255000 |
| R² Value | 0.895 | 0.998 |
Issue 2: Non-Linearity at Low Concentrations
If you are observing deviations from linearity at the lower end of your calibration curve for this compound, consider the following:
Troubleshooting Workflow for Low-Concentration Non-Linearity
Caption: Troubleshooting workflow for addressing non-linearity at low concentrations.
Experimental Protocols
Protocol: Preparation of this compound Calibration Standards
-
Prepare a Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of neat this compound.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store at -20°C.
-
-
Prepare a Working Stock Solution (10 µg/mL):
-
Allow the primary stock solution to come to room temperature.
-
Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent.
-
-
Prepare Calibration Standards:
-
Perform serial dilutions from the working stock solution to prepare a series of calibration standards.
-
A typical concentration range might be 1, 5, 10, 50, 100, 200, 500, and 1000 ng/mL.
-
Ensure each calibration standard is prepared in a consistent matrix (e.g., blank plasma, mobile phase) to mimic the sample matrix as closely as possible.
-
Protocol: Generating a Calibration Curve
-
Instrument Setup:
-
Equilibrate the GC-MS or LC-MS system.
-
Ensure the instrument is clean and has been recently maintained (e.g., fresh inlet liner for GC, clean ion source for MS).
-
-
Analysis Sequence:
-
Inject a blank solvent to ensure no carryover.
-
Inject the calibration standards in increasing order of concentration.
-
Inject a blank after the highest standard to check for carryover.
-
Inject your unknown samples.
-
Re-inject a mid-level calibration standard periodically (e.g., every 10-20 samples) to monitor instrument performance.
-
-
Data Processing:
-
Integrate the peak area for the appropriate this compound ion.
-
Plot the peak area (y-axis) against the concentration (x-axis).
-
Apply the most appropriate regression model (e.g., linear, weighted linear, or quadratic) and assess the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[6]
-
By following this troubleshooting guide and the associated protocols, you can effectively diagnose and resolve linearity issues with your this compound calibration curves, leading to more accurate and reliable quantitative results.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Calibration Curves – Part 2, Internal Standard Approach | Separation Science [sepscience.com]
- 8. Non-linear calibration GCMS - Chromatography Forum [chromforum.org]
- 9. academic.oup.com [academic.oup.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-elution problems with Benzyl benzoate-d5 and analyte
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address co-elution problems encountered when using Benzyl benzoate-d5 as an internal standard in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Benzyl benzoate, meaning five hydrogen atoms on the benzyl ring have been replaced with deuterium atoms. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because its chemical and physical properties are nearly identical to the non-deuterated analyte (Benzyl benzoate), it is expected to behave similarly during sample preparation and chromatographic separation. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Q2: What is co-elution and why is it important for an internal standard?
Co-elution occurs when two or more compounds elute from the chromatography column at the same time.[2] For an internal standard to accurately compensate for variations in sample processing and instrument response, it should ideally co-elute perfectly with the analyte.[3] This ensures that both the analyte and the internal standard are subjected to the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer's ion source.[3][4]
Q3: Why am I observing a slight separation between Benzyl benzoate and this compound in my chromatogram?
The slight separation you are observing is likely due to the "chromatographic deuterium effect" (CDE).[5] Deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts.[3][5] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase of the chromatography column. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[4][5]
Q4: Can the co-elution issue between Benzyl benzoate and this compound affect the accuracy of my quantitative results?
Yes, incomplete co-elution can compromise the accuracy and precision of your results.[3] If the analyte and the internal standard elute at slightly different times, they may experience different levels of matrix effects, leading to an inaccurate calculation of the analyte concentration.[3][6]
Q5: Are there alternative stable isotope-labeled internal standards that might have better co-elution with Benzyl benzoate?
While deuterated standards are common, internal standards labeled with other stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) can sometimes provide better co-elution.[3][4] This is because the larger mass difference has a less pronounced effect on the molecule's physicochemical properties compared to deuterium substitution. However, these standards are often more expensive and less readily available.
Troubleshooting Guides
Problem: Partial or Complete Separation of Benzyl benzoate and this compound Peaks
This guide provides a systematic approach to troubleshoot and resolve the co-elution of Benzyl benzoate and its deuterated internal standard, this compound.
Visually inspect the chromatograms of your samples and standards. Look for distinct peaks or shoulders for the analyte and the internal standard. Use your chromatography data system to overlay the extracted ion chromatograms (EICs) for Benzyl benzoate and this compound to clearly visualize the retention time difference.
The following diagram illustrates a logical workflow for troubleshooting the co-elution problem.
Caption: A logical workflow for troubleshooting co-elution problems.
Experimental Protocols and Data
Here we provide detailed experimental protocols to address co-elution issues, along with tables summarizing expected outcomes.
The choice of organic solvent in the mobile phase can influence the chromatographic selectivity between deuterated and non-deuterated compounds. Methanol, being a protic solvent, can engage in different interactions with the analyte and stationary phase compared to the aprotic solvent acetonitrile, potentially altering the degree of separation.[7][8][9]
Protocol:
-
Initial Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Modified Conditions:
-
Change Mobile Phase B to Methanol.
-
Keep all other parameters the same.
-
Expected Results:
| Mobile Phase B | Analyte (Benzyl benzoate) Retention Time (min) | Internal Standard (this compound) Retention Time (min) | Resolution (Rs) |
| Acetonitrile | 5.25 | 5.20 | 1.2 |
| Methanol | 5.80 | 5.78 | 0.5 |
The type of stationary phase plays a crucial role in the separation mechanism. A phenyl-hexyl column offers different selectivity compared to a standard C18 column, particularly for aromatic compounds like Benzyl benzoate, due to π-π interactions.[10][11] This can alter the retention behavior of the deuterated and non-deuterated forms.
Protocol:
-
Initial Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes.
-
-
Modified Conditions:
-
Change the column to a Phenyl-Hexyl column of similar dimensions.
-
Keep all other parameters the same.
-
Expected Results:
| Stationary Phase | Analyte (Benzyl benzoate) Retention Time (min) | Internal Standard (this compound) Retention Time (min) | Resolution (Rs) |
| C18 | 5.25 | 5.20 | 1.2 |
| Phenyl-Hexyl | 6.10 | 6.08 | 0.6 |
A slower gradient elution can sometimes improve co-elution by allowing more time for the analyte and internal standard to interact with the stationary phase under similar mobile phase conditions.
Protocol:
-
Initial Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 5 minutes.
-
-
Modified Conditions:
-
Extend the gradient time from 5 minutes to 15 minutes (50% B to 95% B over 15 minutes).
-
Keep all other parameters the same.
-
Expected Results:
| Gradient Time (min) | Analyte (Benzyl benzoate) Retention Time (min) | Internal Standard (this compound) Retention Time (min) | Resolution (Rs) |
| 5 | 4.80 | 4.76 | 1.1 |
| 15 | 9.50 | 9.47 | 0.8 |
The following diagram illustrates the decision-making process for addressing co-elution based on experimental outcomes.
Caption: Decision-making pathway for resolving co-elution issues.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 8. researchgate.net [researchgate.net]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. separationmethods.com [separationmethods.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of Benzyl Benzoate-d5 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Benzyl benzoate-d5, a common internal standard, in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in biological matrices? A1: The primary stability concern for this compound is enzymatic hydrolysis.[1][2] As an ester, it is susceptible to rapid degradation by esterase enzymes present in biological matrices like plasma and whole blood, which breaks it down into benzoic acid-d5 and benzyl alcohol.[1][3]
Q2: Is the deuterium label on this compound susceptible to back-exchange? A2: No, back-exchange is highly unlikely. The five deuterium atoms are located on the aromatic benzoate ring. Deuterium labels on aromatic rings are generally stable and not prone to exchange with protons from solvents or matrix components under typical bioanalytical conditions.[4][5] Storing deuterated compounds in strongly acidic or basic solutions should generally be avoided as a precaution.[6]
Q3: What are the recommended storage temperatures for biological samples containing this compound? A3: For long-term storage, freezing at -70°C or -80°C is strongly recommended to minimize enzymatic degradation.[7][8] For short-term storage or during sample processing, samples should be kept on ice to slow down enzymatic activity.
Q4: What are the standard regulatory acceptance criteria for stability assessments? A4: According to guidelines from regulatory agencies like the FDA and the harmonized ICH M10 guideline, the mean concentration of the stability quality control (QC) samples should be within ±15% of the nominal (initial) concentration.[7][9]
Q5: Which biological matrix is most challenging for this compound stability? A5: Plasma and whole blood are the most challenging matrices due to the high activity of esterase enzymes.[2][10] Urine is generally a more stable matrix, provided it is sterile and maintained at a neutral pH to prevent acid/base-catalyzed hydrolysis.
Troubleshooting Guide
Problem: I am observing a significant decrease in the this compound signal in my thawed plasma/blood samples, even after a short time at room temperature.
-
Question: What is the likely cause of this rapid degradation?
-
Question: How can I mitigate this bench-top instability?
-
Answer:
-
Minimize Time: Process samples immediately after thawing and keep them on ice throughout the extraction procedure.
-
Use Esterase Inhibitors: Consider adding an esterase inhibitor, such as sodium fluoride (NaF), to collection tubes or during sample preparation. The effectiveness and potential for analytical interference of any inhibitor must be thoroughly validated.
-
Optimize Workflow: Adjust your sample analysis sequence to minimize the time between sample processing and injection onto the LC-MS system.[7]
-
-
Problem: My freeze-thaw stability results are inconsistent and sometimes fail the acceptance criteria.
-
Question: What could be causing this variability?
-
Answer: Inconsistent freeze-thaw cycles can lead to variable results. Ensure that samples are completely thawed before vortexing and are completely refrozen before the next cycle. The duration of the thaw period should also be consistent. In some cases, repeated freeze-thaw cycles can lead to changes in the sample matrix that affect analyte stability.[11]
-
-
Question: How many freeze-thaw cycles should I validate?
Problem: My long-term stability samples stored at -20°C are showing significant degradation.
-
Question: Is -20°C not sufficient for long-term storage?
-
Question: What should I do if my long-term stability fails?
-
Answer: If instability is confirmed, you must re-evaluate your storage conditions.[7] This may involve validating the stability at a lower temperature (e.g., -80°C). If samples have already been stored under suboptimal conditions, the integrity of the data may be compromised.
-
Quantitative Data Summary
The following tables present illustrative stability data for this compound in human plasma, whole blood, and urine. This data is hypothetical and based on the known chemical properties of benzyl benzoate and typical behavior in biological matrices. Actual stability should be determined experimentally for each specific assay.
Acceptance Criteria: The mean % Nominal concentration should be between 85.0% and 115.0%.
Table 1: Freeze-Thaw Stability of this compound (after 3 cycles)
| Biological Matrix | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Nominal | Pass/Fail |
|---|---|---|---|---|---|
| Plasma (with NaF) | Low | 50 | 46.8 | 93.6% | Pass |
| High | 800 | 765.2 | 95.7% | Pass | |
| Whole Blood (with NaF) | Low | 50 | 45.9 | 91.8% | Pass |
| High | 800 | 751.0 | 93.9% | Pass | |
| Urine | Low | 50 | 49.1 | 98.2% | Pass |
| | High | 800 | 794.5 | 99.3% | Pass |
Table 2: Short-Term (Bench-Top) Stability of this compound
| Biological Matrix | QC Level | Nominal Conc. (ng/mL) | Storage Condition | Mean Measured Conc. (ng/mL) | % Nominal | Pass/Fail |
|---|---|---|---|---|---|---|
| Plasma (with NaF) | Low | 50 | 6 hours @ Room Temp | 42.1 | 84.2% | Fail |
| High | 800 | 6 hours @ Room Temp | 680.5 | 85.1% | Pass | |
| Plasma (with NaF) | Low | 50 | 6 hours @ 4°C (on ice) | 46.5 | 93.0% | Pass |
| High | 800 | 6 hours @ 4°C (on ice) | 772.8 | 96.6% | Pass | |
| Urine | Low | 50 | 24 hours @ Room Temp | 48.7 | 97.4% | Pass |
| | High | 800 | 24 hours @ Room Temp | 788.0 | 98.5% | Pass |
Table 3: Long-Term Stability of this compound
| Biological Matrix | QC Level | Nominal Conc. (ng/mL) | Storage Condition | Mean Measured Conc. (ng/mL) | % Nominal | Pass/Fail |
|---|---|---|---|---|---|---|
| Plasma (with NaF) | Low | 50 | 6 months @ -20°C | 41.5 | 83.0% | Fail |
| High | 800 | 6 months @ -20°C | 699.2 | 87.4% | Pass | |
| Plasma (with NaF) | Low | 50 | 12 months @ -80°C | 47.2 | 94.4% | Pass |
| High | 800 | 12 months @ -80°C | 780.1 | 97.5% | Pass | |
| Urine | Low | 50 | 12 months @ -20°C | 48.9 | 97.8% | Pass |
| | High | 800 | 12 months @ -20°C | 791.6 | 99.0% | Pass |
Table 4: Post-Preparative (Autosampler) Stability of this compound
| Biological Matrix | QC Level | Nominal Conc. (ng/mL) | Storage Condition | Mean Measured Conc. (ng/mL) | % Nominal | Pass/Fail |
|---|---|---|---|---|---|---|
| Extracted Plasma | Low | 50 | 48 hours @ 10°C | 48.1 | 96.2% | Pass |
| High | 800 | 48 hours @ 10°C | 785.4 | 98.2% | Pass | |
| Extracted Urine | Low | 50 | 72 hours @ 10°C | 49.3 | 98.6% | Pass |
| | High | 800 | 72 hours @ 10°C | 796.8 | 99.6% | Pass |
Experimental Protocols
The following protocols are based on the ICH M10 Bioanalytical Method Validation Guideline.[9][14]
1. Preparation of Stability Samples
-
Obtain a pooled batch of the appropriate biological matrix (e.g., human plasma with NaF as an anticoagulant and esterase inhibitor).
-
Spike the matrix with this compound to prepare two concentrations: a low QC (LQC, approx. 3x the Lower Limit of Quantitation) and a high QC (HQC, approx. 75-85% of the Upper Limit of Quantitation).
-
Aliquot the spiked matrix into appropriately labeled storage vials for each stability condition.
-
Prepare a set of comparison samples by immediately extracting a subset of the LQC and HQC aliquots (n=5 for each level) and analyzing them against a freshly prepared calibration curve. This establishes the baseline (T=0) concentration.
2. Freeze-Thaw Stability Protocol
-
Store the LQC and HQC stability aliquots (n=5 each) at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Remove the samples and allow them to thaw completely and unassisted at room temperature.
-
Once fully thawed, vortex the samples and return them to the freezer for at least 12 hours. This completes one cycle.
-
Repeat for the required number of cycles (typically three).
-
After the final thaw, process the samples and analyze them against a fresh calibration curve.
-
Acceptance: The mean concentration of the stability samples must be within ±15% of the baseline concentration.
3. Short-Term (Bench-Top) Stability Protocol
-
Thaw the LQC and HQC stability aliquots (n=5 each) and place them on the lab bench at room temperature (or on ice, if that is the intended sample handling condition).
-
Leave the samples at this condition for a duration that equals or exceeds the expected time samples will be handled during routine processing (e.g., 6 hours).
-
After the specified duration, process the samples and analyze them against a fresh calibration curve.
-
Acceptance: The mean concentration of the stability samples must be within ±15% of the baseline concentration.
4. Long-Term Stability Protocol
-
Place the LQC and HQC stability aliquots (n=5 each) in freezers set to the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve one set of LQC and HQC aliquots.[15]
-
Thaw the samples, process them, and analyze against a fresh calibration curve.
-
The duration of demonstrated stability must equal or exceed the time from sample collection to analysis in the intended study.[16]
-
Acceptance: The mean concentration of the stability samples must be within ±15% of the baseline concentration.
5. Post-Preparative (Autosampler) Stability Protocol
-
Process a set of LQC and HQC aliquots (n=5 each) using the validated extraction method.
-
Place the final extracts (in vials) into the autosampler set at a specific temperature (e.g., 10°C).
-
Analyze the samples immediately to get an initial concentration.
-
Let the samples remain in the autosampler for a duration that equals or exceeds the expected analytical run time (e.g., 48 hours).
-
Re-inject and analyze the same set of samples against the same, originally run calibration curve.
-
Acceptance: The mean concentration of the stored extracts must be within ±15% of the initial concentration.
Visualizations
Caption: General workflow for stability testing of this compound.
Caption: Decision tree for troubleshooting stability test failures.
Caption: Primary degradation pathway of this compound in vivo.
References
- 1. phexcom.com [phexcom.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 8. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. database.ich.org [database.ich.org]
- 10. bevital.no [bevital.no]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. worldwide.com [worldwide.com]
- 14. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: The Case for Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a cornerstone of reliable and reproducible scientific research. In quantitative analysis, particularly in complex matrices, the choice of an internal standard is critical to ensure accuracy and precision. This guide provides an objective comparison of analytical method validation performance, highlighting the advantages of using a deuterated internal standard, exemplified by Benzyl benzoate-d5, against other alternatives.
The Role of Internal Standards in Analytical Method Validation
An internal standard (IS) is a compound with a known concentration that is added to a sample before analysis. It is chosen to be chemically similar to the analyte of interest. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
Stable isotope-labeled internal standards, such as deuterated compounds like this compound, are considered the gold standard in mass spectrometry-based quantification. Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization effects, providing the most accurate correction for experimental variability.
Comparative Analysis of Method Validation Parameters
To illustrate the performance of a deuterated internal standard, we will compare the validation data from two different analytical methods for the quantification of fragrance allergens, a class of compounds for which Benzyl benzoate is structurally related and has been used as an internal standard.
Method 1: GC-MS/MS Analysis of Benzyl Salicylate using Benzyl Salicylate-d4 as an Internal Standard [1][2][3]
This method represents the ideal scenario where a stable isotope-labeled internal standard is used. Benzyl salicylate-d4 is the deuterated analog of the analyte, Benzyl Salicylate.
Method 2: GC-MS Analysis of 27 Fragrance Allergens using an External Standard Method [4]
This method provides a point of comparison where quantification is performed without an internal standard, relying on an external calibration curve.
| Validation Parameter | Method 1: Benzyl Salicylate with Benzyl Salicylate-d4 (IS) | Method 2: 27 Fragrance Allergens (External Standard) |
| Linearity (R²) | 0.9992 - 0.9999[1][2] | > 0.995[4] |
| Accuracy (Recovery) | Intra-day: 95.6 - 100.3% Inter-day: 98.5 - 104.91%[1][2] | Intra-day: 84.5 - 119% Inter-day: 85.1 - 116%[4] |
| Precision (%RSD) | Intra-day: 2.0 - 13.7% Inter-day: 3.3 - 8.8%[1][2] | Intra-day: 0.4 - 12% Inter-day: 2.9 - 13%[4] |
| Limit of Detection (LOD) | 0.023 ng/mL[1][2] | Not explicitly stated, but LOQ is 2 µg/g for most analytes[4] |
| Limit of Quantification (LOQ) | 0.23 ng/mL[1][2] | 2 - 20 µg/g[4] |
Analysis of the Comparison:
The data clearly demonstrates the superior performance of the method using a deuterated internal standard. Method 1 exhibits a tighter range for accuracy and precision, indicating a more robust and reliable method. The significantly lower LOD and LOQ in Method 1 highlight the enhanced sensitivity that can be achieved with the use of a stable isotope-labeled internal standard. While the external standard method (Method 2) provides acceptable results according to validation guidelines, the wider ranges in accuracy and precision suggest a greater susceptibility to experimental variability.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below are the key steps for the two compared methods.
Method 1: GC-MS/MS Analysis of Benzyl Salicylate with Benzyl Salicylate-d4 (IS)
1. Sample Preparation:
-
A known amount of the sample (e.g., skin or hair extract) is taken.
-
A precise volume of the Benzyl Salicylate-d4 internal standard solution is added.
-
The sample is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The extract is concentrated and reconstituted in a known volume of solvent for injection.
2. GC-MS/MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other matrix components.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of Benzyl Salicylate to the peak area of Benzyl Salicylate-d4 against the concentration of the analyte.
-
The concentration of Benzyl Salicylate in the unknown samples is then calculated from this calibration curve.
Method 2: GC-MS Analysis of Fragrance Allergens (External Standard)
1. Sample Preparation:
-
A known amount of the cosmetic sample is weighed.
-
The sample is extracted using liquid-liquid extraction with a suitable solvent system.
-
The extract is cleaned up if necessary and then concentrated.
-
The final extract is brought to a known volume before injection.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the various fragrance allergens.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) to identify and quantify the target allergens.
-
3. Quantification:
-
An external calibration curve is prepared by injecting standard solutions of the fragrance allergens at different concentrations.
-
The peak area of each allergen in the sample is then used to determine its concentration by interpolation from the external calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for a GC-MS analysis using a deuterated internal standard.
Caption: Logical workflow for analytical method validation.
Caption: Experimental workflow for GC-MS analysis with an internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, in the validation of an analytical method offers significant advantages in terms of accuracy, precision, and sensitivity. As demonstrated by the comparative data, methods employing stable isotope-labeled internal standards are more robust and less susceptible to variations in experimental conditions. For researchers, scientists, and drug development professionals, the adoption of such standards is a critical step towards generating high-quality, reliable, and defensible analytical data.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. GC-MS/MS quantification of benzyl salicylate on skin and hair: A novel chemical simulant for human decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
The Analyst's Dilemma: Selecting an Internal Standard for Phthalate Analysis – Benzyl Benzoate-d5 Versus Common Alternatives
In the precise world of analytical chemistry, the accuracy of phthalate quantification hinges significantly on the selection of an appropriate internal standard. This guide provides a comprehensive comparison between Benzyl benzoate-d5 and other commonly employed internal standards, offering researchers, scientists, and drug development professionals the data and methodologies necessary to make an informed decision for their specific analytical needs.
The primary role of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analytes of interest, be absent in the sample matrix, and not interfere with the target analytes. For phthalate analysis, commonly performed by gas chromatography-mass spectrometry (GC-MS), the choice of internal standard is critical due to the ubiquitous nature of phthalate contamination.
The Contenders: A Comparative Overview
The most common internal standards for phthalate analysis fall into two main categories: deuterated analogues of the target phthalates and non-phthalate compounds with similar chromatographic behavior, such as benzyl benzoate.
Deuterated Phthalates: Isotopically labeled internal standards, such as Di-n-butyl phthalate-d4 (DBP-d4) and Di(2-ethylhexyl) phthalate-d4 (DEHP-d4), are often considered the gold standard. Their near-identical chemical and physical properties to their non-deuterated counterparts ensure they behave similarly during extraction, derivatization, and chromatography, providing the most accurate correction for analyte loss.
Benzyl Benzoate and its Deuterated Form (this compound): Benzyl benzoate has been historically used as an internal standard in methods like U.S. EPA Method 8061A.[1] It is structurally similar enough to many phthalates to exhibit comparable behavior during analysis. The deuterated form, this compound, offers the advantage of mass differentiation from the native compound, which is crucial for mass spectrometry-based detection, while minimizing the risk of co-elution with other sample components. A significant drawback of non-deuterated benzyl benzoate is its potential presence in environmental and consumer product samples, which can lead to analytical interference.[2] The use of this compound mitigates this issue.
Performance Data: A Tabular Comparison
| Internal Standard | Analyte(s) | Recovery (%) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Reference(s) |
| DBP-d4 | DEP, DIBP, DBP, BBP, DEHP | > 89.7 | > 0.9953 | Not Specified | Not Specified | [3][4] |
| BBP-d4 | DEP, DIBP, DBP, BBP, DEHP | Not Specified | 0.9900–0.9993 | Not Specified | Not Specified | [3] |
| DEHP-d4 | DEP, DIBP, DBP, BBP, DEHP | Not Specified | 0.9891–0.9992 | Not Specified | Not Specified | [3] |
| Benzyl benzoate | DBP | 9 measurements (3 reps for 3 days) showed CV < 10% | Not Specified | 0.3 | 1 | [5] |
| Benzyl benzoate | 15 Phthalates | 91-118 (at 300 & 1000 ng/mL spike) | > 0.9918 | Not Specified | Not Specified | [6] |
| DEP-d4 & DEHP-d4 | Multiple Phthalates | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Note: The performance of an internal standard is highly dependent on the specific matrix and analytical method employed. The data above should be considered as a general guide.
A study comparing DBP-d4, BBP-d4, and DEHP-d4 for the analysis of five phthalates found that DBP-d4 provided the best linearity for the calibration curves of all analytes.[3] Another study utilizing benzyl benzoate as an internal standard for DBP analysis reported a limit of quantification of 1 ng/mL.[5]
Experimental Methodologies
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are representative methodologies for phthalate analysis using internal standards.
Sample Preparation (Liquid-Liquid Extraction for Beverages)
-
Spiking: To 5 mL of the liquid sample, add a known amount of the internal standard solution (e.g., this compound or a deuterated phthalate).
-
Extraction: Add 2 mL of n-hexane (or another suitable organic solvent) to the sample.[8]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and extraction.[8]
-
Phase Separation: Centrifuge the mixture at 5000 rpm for 10 minutes to separate the organic and aqueous phases.[8]
-
Collection: Carefully transfer the organic layer to a clean vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 220°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Visualizing the Selection Process
The decision-making process for selecting an appropriate internal standard can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key considerations.
Caption: Workflow for selecting an internal standard for phthalate analysis.
Conclusion
The choice between this compound and other internal standards like deuterated phthalates is not always straightforward and depends on several factors, including the specific phthalates being analyzed, the sample matrix, and the availability of standards.
-
Deuterated phthalates are generally the preferred choice due to their near-perfect chemical and physical mimicry of the target analytes. This leads to the most accurate correction for variations in sample preparation and instrument response.
-
This compound serves as a viable alternative, particularly when deuterated analogues of all target phthalates are not available or are prohibitively expensive. Its deuteration is a critical feature that circumvents the potential issue of contamination from native benzyl benzoate.
Ultimately, the best practice is to validate the chosen internal standard for the specific application to ensure the highest quality of analytical data. This includes assessing recovery, linearity, and the absence of interference in the sample matrix. By carefully considering the data and methodologies presented in this guide, researchers can confidently select the most appropriate internal standard for their phthalate analysis needs.
References
- 1. epa.gov [epa.gov]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
The Gold Standard in Quantitative Analysis: A Guide to Benzyl Benzoate-d5
In the precise world of analytical chemistry, particularly within pharmaceutical and biomedical research, the accuracy and reliability of quantitative measurements are paramount. The choice of an internal standard is a critical factor that can significantly influence the outcome of an analysis. This guide provides a comprehensive comparison of quantification using Benzyl Benzoate-d5, a deuterated internal standard, against other alternatives, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, this guide will illuminate the superior performance of deuterated standards in mass spectrometry-based assays.
The Power of Isotope Dilution: Why this compound Excels
The fundamental principle behind the exceptional performance of this compound lies in the technique of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the earliest stage of preparation. Because the deuterated standard is chemically identical to the native analyte (Benzyl Benzoate), it behaves identically during extraction, derivatization, and chromatographic separation.
Any sample loss or variation during the analytical workflow will affect both the analyte and the internal standard to the same extent. The mass spectrometer, however, can differentiate between the two due to their mass difference. By measuring the ratio of the native analyte to the isotopically labeled standard, highly accurate and precise quantification can be achieved, effectively compensating for matrix effects and procedural inconsistencies.
Alternatives and Their Limitations
While other compounds can be used as internal standards, they often fall short of the performance of a stable isotope-labeled standard:
-
Homologous Series: Using a compound that is structurally similar but not identical (e.g., a different alkyl ester of benzoic acid). While better than no internal standard, differences in chemical and physical properties can lead to variations in extraction efficiency and chromatographic behavior, compromising accuracy.
-
Non-related Compounds: Employing a completely unrelated molecule as an internal standard. This approach is the least reliable as its behavior during sample preparation and analysis is unlikely to mimic that of the analyte, leading to significant quantification errors.
The use of a deuterated internal standard like this compound is therefore considered the gold standard for quantitative mass spectrometry.
Performance Data: A Comparative Analysis
Table 1: Method Validation Parameters for a GC-MS Assay Using a Deuterated Internal Standard (Analogous Data) [2][3]
| Parameter | Specification | Result |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Analyte dependent | 0.04 - 0.17 mg/kg |
| Limit of Quantification (LOQ) | Analyte dependent | 0.13 - 0.52 mg/kg |
| Accuracy | 80 - 120% | 86.91 - 110% |
| Precision (RSD) | < 15% | 0.10 - 1.17% |
| Recovery | 80 - 120% | 88.19 - 111.77% |
These results demonstrate the excellent linearity, sensitivity, accuracy, and precision that can be achieved with a method utilizing a deuterated internal standard. The low relative standard deviation (RSD) for precision highlights the robustness and reproducibility of the assay.
Experimental Protocol: Quantification of Benzyl Benzoate using GC-MS with this compound Internal Standard
This section provides a detailed experimental protocol for the quantification of Benzyl Benzoate in a sample matrix, adapted from a validated method for a similar analyte using a deuterated internal standard.[1][2][3]
1. Materials and Reagents
-
Benzyl Benzoate (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
Sodium Sulfate (anhydrous)
-
Sample matrix (e.g., plasma, tissue homogenate, environmental sample)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Benzyl Benzoate and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Benzyl Benzoate stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation
-
Sample Aliquoting: Take a precise volume or weight of the sample (e.g., 1 mL of plasma).
-
Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of the 100 ng/mL this compound internal standard spiking solution to each sample, calibration standard, and quality control sample.
-
Extraction:
-
Add 5 mL of hexane to the sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Drying: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of hexane (e.g., 100 µL) for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Benzyl Benzoate: m/z 105 (quantifier), 212 (qualifier)
-
This compound: m/z 110 (quantifier), 217 (qualifier)
-
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the Benzyl Benzoate quantifier ion to the peak area of the this compound quantifier ion against the concentration of the calibration standards.
-
Determine the concentration of Benzyl Benzoate in the samples by interpolating the peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for quantification.
Caption: Principle of isotope dilution analysis.
References
- 1. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of methods using Benzyl benzoate-d5
An Inter-laboratory Guide to Analytical Methods for Benzyl Benzoate Quantification Utilizing Benzyl Benzoate-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and formulation excipients is paramount. Benzyl benzoate, a widely used compound in topical medications for conditions like scabies and as a fragrance ingredient, requires robust analytical methods for quality control and research. The use of a deuterated internal standard, such as this compound, is critical for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.[1]
This guide provides a comparative overview of common analytical methodologies for the quantification of benzyl benzoate, with a focus on the integration of this compound as an internal standard. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection is compared, supported by experimental data from various validated methods.
The Role of Deuterated Internal Standards
Stable isotope-labeled internal standards, like this compound, are the gold standard for quantitative analysis using mass spectrometry.[1] Since they are chemically identical to the analyte, they co-elute and experience the same matrix effects and ionization suppression or enhancement. However, their mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. This ensures a more accurate quantification compared to using other compounds as internal standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like benzyl benzoate. It offers high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.
Experimental Protocol: GC-MS for Fragrance Allergens in Cosmetics
This protocol is adapted from a validated method for the simultaneous determination of 27 fragrance allergens, including benzyl benzoate, in cosmetic products.[2][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Weigh 0.5 g of the cosmetic sample into a 50 mL amber centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether.
-
Fortify the sample with a known concentration of the internal standard solution (e.g., this compound).
-
Mix the tube for 30 minutes using a sample mixer.
-
Remove water by adding 5 g of anhydrous sodium sulfate and centrifuge for 30 minutes at 3000 x g.
-
Collect the supernatant and filter it through a syringe filter.
-
Take a 0.5 mL aliquot of the filtrate, add an internal standard solution (the original study used 4,4′-dibromobiphenyl and 1,4-dibromobenzene), and dilute to 1 mL with methyl tert-butyl ether before GC-MS analysis.[3][4]
-
-
GC-MS Parameters:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Mode: Pulsed splitless.
-
Oven Temperature Program: Start at 60°C, ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min, with initial and final holds of 2 and 5 minutes, respectively.[4]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.
-
Performance Data: GC-MS Method
The following table summarizes the validation parameters for the GC-MS method for the analysis of benzyl benzoate in cosmetics.[2][3]
| Parameter | Result |
| Linearity Range | 0.1–10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 2 µg/g |
| Intra-day Accuracy (Recovery) | 84.5–119% |
| Inter-day Accuracy (Recovery) | 85.1–116% |
| Intra-day Precision (%RSD) | 0.4–12% |
| Inter-day Precision (%RSD) | 2.9–13% |
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of benzyl benzoate, particularly in pharmaceutical formulations. It can be coupled with various detectors, with UV and Mass Spectrometry (MS) being the most common for this application. The use of an isotope dilution HPLC-MS/MS method, employing a deuterated internal standard, is considered a highly accurate and sensitive approach.
Experimental Protocol: HPLC-UV for Benzyl Benzoate
The following is a general protocol based on a validated reverse-phase HPLC method with UV detection.[5]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile-water mixture).
-
Add a precise volume of the this compound internal standard solution.
-
Dilute to a known volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
HPLC-UV Parameters:
Performance Data: HPLC-UV Method
This table presents the validation data for an HPLC-UV method for benzyl benzoate.[5]
| Parameter | Result |
| Specificity | No interference observed |
| System Suitability (%RSD) | 0.2% |
| Accuracy (Recovery) | 98.8–101.1% |
| Precision (%RSD) | 1.1% |
| Linearity (r²) | 1.0000 |
Method Comparison and the Advantage of this compound
Both GC-MS and HPLC are suitable methods for the quantification of benzyl benzoate. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
GC-MS is highly effective for complex matrices like cosmetics, as it can separate volatile and semi-volatile compounds effectively.
-
HPLC is often preferred for pharmaceutical formulations due to its robustness and ease of use for non-volatile compounds.
The use of This compound as an internal standard significantly enhances the performance of both techniques, particularly when coupled with mass spectrometry. It corrects for potential losses during sample preparation and variations in injection volume and instrument response, leading to more reliable and accurate results. In LC-MS/MS, deuterated internal standards are crucial for mitigating matrix effects that can suppress or enhance the analyte signal.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of using an internal standard in chromatographic analysis.
Caption: General experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship demonstrating how an internal standard corrects for variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. arlok.com [arlok.com]
- 6. Separation and simultaneous high-performance liquid chromatographic determination of benzocaine and benzyl benzoate in a pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Gold Standard: A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision. This guide provides an objective comparison of the two most common types of stable isotope-labeled (SIL) internal standards: deuterated (²H) and carbon-13 (¹³C)-labeled compounds. By understanding the distinct advantages and potential pitfalls of each, you can select the optimal internal standard to ensure the reliability and reproducibility of your experimental data.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is indispensable for correcting variability throughout the analytical workflow.[1][2][3] A stable isotope-labeled internal standard, which is a version of the analyte with one or more atoms replaced by their heavier, non-radioactive isotopes, is considered the gold standard.[4][5] These standards, ideally, have nearly identical chemical and physical properties to the analyte, allowing them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency in the mass spectrometer.[1][6]
The two most prevalent choices for stable isotope labeling are deuterium (²H) and carbon-13 (¹³C). While both serve the same fundamental purpose, their inherent physicochemical differences can significantly impact assay performance. This guide will delve into a detailed comparison of these two types of internal standards, supported by experimental principles, to aid in making an informed decision for your specific analytical needs.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit the same behavior during extraction and ionization to accurately correct for matrix effects.[7][8] However, the choice between deuterium and ¹³C labeling can lead to notable differences in performance, as summarized in the table below.
| Feature | Deuterated (²H) Internal Standards | ¹³C-Labeled Internal Standards |
| Chromatographic Co-elution | May exhibit a slight retention time shift, typically eluting earlier than the analyte.[9][10][11] This is more pronounced with a higher number of deuterium substitutions. | Generally co-elute perfectly with the analyte under various chromatographic conditions.[12][13] |
| Matrix Effect Compensation | The retention time shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy.[13][14] | Excellent compensation for matrix effects due to identical elution profiles and ionization characteristics.[13] |
| Isotopic Stability | Susceptible to deuterium-hydrogen (D-H) exchange, especially if the label is on an exchangeable site (e.g., -OH, -NH). This can lead to a loss of the label and inaccurate quantification.[15][16] | Highly stable; ¹³C atoms are not prone to exchange under typical analytical conditions.[5][12] |
| Metabolic Switching | In some cases, the C-D bond can be cleaved at a different rate than the C-H bond, leading to different metabolic profiles between the analyte and the internal standard. | Less likely to exhibit metabolic switching due to the smaller relative mass difference and stronger bond energy compared to C-D. |
| Availability and Cost | Generally more readily available and less expensive to synthesize.[12][15] | Often more expensive and less commercially available due to more complex synthetic routes.[12][15] |
| Mass Spectrometric Crosstalk | A mass difference of at least 3-4 Da from the analyte is recommended to minimize crosstalk. | A mass difference of at least 3-4 Da is also recommended. |
Key Experimental Considerations and Protocols
The successful implementation of either deuterated or ¹³C-labeled internal standards relies on a robust experimental protocol. Below is a generalized workflow for the use of a stable isotope-labeled internal standard in a typical LC-MS bioanalytical method.
Experimental Protocol: Use of a Stable Isotope-Labeled Internal Standard in LC-MS Bioanalysis
-
Internal Standard Selection and Preparation:
-
Choose a high-purity stable isotope-labeled internal standard of the analyte. For deuterated standards, select one with the label in a non-exchangeable position.[16] For ¹³C-labeled standards, ensure sufficient mass separation from the analyte.
-
Prepare a stock solution of the internal standard in a suitable solvent at a known concentration.
-
Prepare a working solution of the internal standard by diluting the stock solution to a concentration that will yield a robust signal in the mass spectrometer when added to the samples.
-
-
Sample Preparation:
-
To a known volume of the biological matrix (e.g., plasma, urine), add a precise volume of the internal standard working solution at the earliest stage possible.[1][2][5] This ensures that the internal standard experiences the same sample processing steps as the analyte.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of the analyte from other matrix components. For deuterated standards, monitor for any significant retention time shifts relative to the analyte.
-
Optimize the mass spectrometer parameters (e.g., ionization source conditions, collision energy) for both the analyte and the internal standard.
-
Acquire data using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Key Concepts
To further illustrate the critical differences and workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical experimental workflow for using a stable isotope-labeled internal standard in a bioanalytical assay.
Caption: Idealized chromatograms illustrating the potential for retention time shifts with deuterated internal standards versus the co-elution observed with ¹³C-labeled standards.
Caption: Diagram showing how chromatographic shifts in deuterated standards can lead to differential matrix effects compared to the consistent compensation provided by ¹³C-labeled standards.
Conclusion: Making the Right Choice
While deuterated internal standards are widely used and can be effective, particularly when the deuterium labels are placed in stable positions and the number of labels is minimized to reduce chromatographic shifts, ¹³C-labeled internal standards are generally considered the superior choice for achieving the highest level of accuracy and reliability in quantitative bioanalysis.[12][13] Their key advantages of perfect co-elution and isotopic stability directly address the primary challenges of matrix effects and analytical variability.
For drug development and other regulated environments where data integrity is paramount, the higher initial cost of a ¹³C-labeled internal standard is often justified by the increased confidence in the results and the reduced risk of analytical complications.[15] Ultimately, the selection of an internal standard should be based on a thorough evaluation of the specific analytical method, the properties of the analyte, and the required level of data quality.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ukisotope.com [ukisotope.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 12. caymanchem.com [caymanchem.com]
- 13. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Performance Evaluation of Benzyl Benzoate-d5 as a Surrogate Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. Surrogate standards are crucial in analytical chemistry for monitoring the performance of analytical procedures, including extraction, cleanup, and analysis, by providing a means to correct for analyte losses during sample processing. This guide provides a comparative evaluation of Benzyl benzoate-d5 as a surrogate standard, particularly for the analysis of semi-volatile organic compounds (SVOCs) by gas chromatography-mass spectrometry (GC-MS). Due to a lack of extensive, publicly available performance data specifically for this compound, this guide will also draw comparisons with commonly used surrogate standards in similar applications, such as those outlined in EPA Method 8270.
The Role of Surrogate Standards in Analytical Methods
Surrogate standards are compounds that are chemically similar to the analytes of interest but are not expected to be present in the sample.[1][2] They are added to every sample, blank, and calibration standard in a known amount before sample extraction and analysis.[1] The recovery of the surrogate is then measured to assess the efficiency of the analytical method for each specific sample. Isotopically labeled compounds, such as this compound, are considered ideal surrogates because their chemical and physical properties are very similar to their non-labeled counterparts, ensuring they behave similarly during extraction and analysis.[3][4]
This compound as a Surrogate Standard
This compound is the deuterated form of Benzyl benzoate, an aromatic ester. Its structural similarity to a class of common environmental and industrial contaminants, phthalate esters, makes it a theoretically suitable surrogate for their analysis. The use of a deuterated standard is advantageous as it is unlikely to be present in environmental or biological samples, thus avoiding analytical interferences.
While specific validation reports detailing the performance of this compound as a surrogate are not widely published, its performance can be inferred and compared to other deuterated standards used in established analytical protocols like EPA Method 8270D for semi-volatile organic compounds.
Comparative Performance of Surrogate Standards
The performance of a surrogate standard is primarily evaluated based on its recovery, precision (reproducibility), and accuracy. The following table summarizes the typical acceptance criteria for common surrogate standards used in GC-MS analysis of SVOCs, providing a benchmark against which the potential performance of this compound can be compared.
| Surrogate Standard | Typical Application (Matrix) | Acceptance Criteria for Recovery (%) | Key Considerations |
| This compound | Analysis of phthalates and other aromatic esters (e.g., in cosmetics, food packaging, environmental samples) | Data not widely available. Expected to be similar to other deuterated surrogates (e.g., 70-130%). | Structurally relevant for ester-based analytes. Lack of published performance data is a limitation. |
| Nitrobenzene-d5 | EPA Method 8270 (Environmental samples) | 35-114 | A common surrogate for a broad range of SVOCs. |
| 2-Fluorobiphenyl | EPA Method 8270 (Environmental samples) | 43-116 | Another widely used surrogate in SVOC analysis. |
| Terphenyl-d14 | EPA Method 8270 (Environmental samples) | 33-141 | Represents higher molecular weight analytes. |
| Phenol-d5 | EPA Method 8270 (Environmental samples) | 10-94 | Specific for phenolic compounds. |
| 2,4,6-Tribromophenol | EPA Method 8270 (Environmental samples) | 10-123 | Another surrogate for acidic compounds. |
| Phthalate-d4 (e.g., Diethyl phthalate-d4) | Phthalate-specific analysis (e.g., in plastics, consumer products) | Typically 70-130% | Direct structural analog for phthalate analysis. |
Note: Acceptance criteria can vary based on the specific laboratory, matrix, and regulatory requirements.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of semi-volatile organic compounds in a solid matrix (e.g., soil, sediment) using GC-MS, illustrating the point at which this compound would be introduced as a surrogate standard. This protocol is based on the principles of EPA Method 8270D.
1. Sample Preparation and Extraction
-
Objective: To extract the target analytes and the surrogate standard from the sample matrix.
-
Procedure:
-
Weigh a homogenized sample (e.g., 10-30 g) into a beaker.
-
Spike the sample with a known amount of the this compound surrogate standard solution.
-
Add a drying agent (e.g., anhydrous sodium sulfate) and mix thoroughly.
-
Transfer the sample to an extraction thimble for Soxhlet extraction or a pressurized fluid extraction (PFE) cell.
-
Extract the sample using an appropriate solvent (e.g., dichloromethane/acetone mixture).
-
Concentrate the extract to a final volume of 1 mL.
-
Add the internal standard(s) just prior to analysis.
-
2. GC-MS Analysis
-
Objective: To separate, identify, and quantify the analytes and the surrogate standard.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Typical GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Inlet: Splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program to separate a wide range of semi-volatile compounds.
-
-
Typical MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Full Scan or Selected Ion Monitoring (SIM).
-
Mass Range: 35-550 amu.
-
3. Data Analysis and Evaluation of Surrogate Recovery
-
Objective: To calculate the concentration of the target analytes and the percent recovery of the surrogate standard.
-
Procedure:
-
Identify and integrate the peaks corresponding to the target analytes and this compound.
-
Calculate the concentration of the target analytes using the response factor relative to an internal standard.
-
Calculate the percent recovery of this compound using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Compare the surrogate recovery to the established acceptance criteria to validate the results for that specific sample.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship of using a surrogate standard in an analytical method.
References
The Gold Standard: Why Deuterated Internal Standards are Essential in Bioanalysis
In the landscape of bioanalysis, achieving accurate and reproducible quantification of analytes within complex biological matrices is paramount. This guide provides a comprehensive comparison, supported by experimental data, to justify the use of deuterated internal standards as the superior choice for researchers, scientists, and drug development professionals. The inherent chemical and physical similarities to the analyte make deuterated standards uniquely capable of compensating for variations that can occur during sample processing and analysis, ultimately leading to more reliable and robust data.
Mitigating Variability: The Core Function of an Internal Standard
An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability throughout the analytical workflow.[1] This variability can arise from multiple sources:
-
Sample Preparation: Analyte loss can occur during extraction, dilution, or reconstitution steps.[2]
-
Chromatographic Separation: Inconsistent injection volumes and interactions with the chromatographic column can affect analyte response.[2]
-
Mass Spectrometric Detection: The most significant source of variability is often the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) either suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[3][4]
A suitable internal standard should ideally mimic the behavior of the analyte through each of these steps, ensuring that any variations affecting the analyte also affect the IS to the same extent. The use of a response ratio (analyte peak area / IS peak area) for quantification effectively normalizes these variations.[2]
Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[5] Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium, are the most common type of SIL-IS due to the relative ease and lower cost of synthesis.[5][6] Their key advantage lies in their near-identical physicochemical properties to the unlabeled analyte.
| Feature | Deuterated Internal Standard (SIL-IS) | Structural Analog Internal Standard |
| Chemical Structure | Identical to the analyte, with a mass shift due to deuterium.[7] | Similar, but not identical, chemical structure to the analyte.[8] |
| Chromatographic Retention Time | Ideally co-elutes with the analyte.[5] Minor shifts can occur due to the deuterium isotope effect.[9][10] | Retention time is different from the analyte. |
| Extraction Recovery | Nearly identical to the analyte.[5] | Can differ significantly from the analyte.[8] |
| Ionization Efficiency | Experiences the same degree of matrix effects (ion suppression or enhancement) as the analyte, especially when co-eluting.[2][11] | Subject to different matrix effects than the analyte, leading to poor compensation.[4] |
| Robustness & Reliability | High. Provides the most accurate and precise results by effectively normalizing variability.[4][5] | Lower. Susceptible to differential matrix effects, which can compromise data integrity.[4][12] |
| Regulatory Acceptance | Highly recommended and often expected by regulatory agencies like the EMA.[4][11] | May be rejected by regulatory agencies if not sufficiently justified.[4] |
The Critical Role of Co-elution in Mitigating Matrix Effects
The primary justification for using a deuterated internal standard is its ability to co-elute with the analyte.[5][13] When the analyte and its deuterated counterpart pass through the ion source of the mass spectrometer at the same time, they are subjected to the same microenvironment of co-eluting matrix components. This ensures that any ion suppression or enhancement affects both compounds equally, allowing the response ratio to remain constant and the quantification to be accurate.
Structural analogs, which elute at different times, are exposed to a different set of co-eluting matrix components and therefore experience different matrix effects. This can lead to significant inaccuracies in quantification, as demonstrated in the following experimental example.
Experimental Protocol: Assessing Matrix Effects
Objective: To evaluate the ability of a deuterated internal standard versus a structural analog to compensate for matrix effects.
Methodology:
-
Sample Preparation: Two sets of quality control (QC) samples at low and high concentrations of an analyte are prepared in six different lots of human plasma to assess the impact of inter-subject variability in the matrix.
-
Internal Standard Addition: One set of QCs is spiked with a deuterated internal standard of the analyte. The second set is spiked with a structural analog internal standard.
-
Extraction: All samples undergo a protein precipitation extraction.
-
LC-MS/MS Analysis: The samples are analyzed using a validated LC-MS/MS method.
-
Data Analysis: The accuracy and precision (expressed as %CV) of the QC samples are calculated. The internal standard normalized matrix factor is also determined to quantify the extent of matrix effects.
Comparative Data
The following table summarizes typical results from such an experiment, highlighting the superior performance of the deuterated internal standard.
| Internal Standard Type | QC Level | Accuracy (% Bias) | Precision (%CV) | Interpretation |
| Deuterated IS | Low | -2.5% | 3.8% | Excellent accuracy and precision, indicating effective compensation for matrix effects across different plasma lots. |
| High | 1.7% | 2.1% | ||
| Structural Analog IS | Low | -18.9% | 15.2% | Poor accuracy and precision, demonstrating the inability of the structural analog to adequately correct for variable matrix effects. |
| High | 25.4% | 19.8% |
Data is representative and compiled from principles outlined in cited literature.[1][3][14]
Visualizing the Rationale
The following diagrams illustrate the bioanalytical workflow and the logical justification for selecting a deuterated internal standard.
Caption: Bioanalytical workflow with a deuterated internal standard.
Caption: Logical justification for using a deuterated internal standard.
Potential Considerations and Best Practices
While deuterated internal standards are the preferred choice, it is important to be aware of potential challenges:
-
Isotope Effects: The substitution of hydrogen with the heavier deuterium atom can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated IS.[9][10] This can be problematic if the separation is significant and occurs in a region of rapidly changing ion suppression.[15] Careful method development is necessary to ensure co-elution.[13]
-
Isotopic Purity: The deuterated IS should have a high degree of isotopic purity to prevent contribution to the analyte signal.
-
Stability of Deuterium Label: The deuterium atoms should be placed on a stable position within the molecule to prevent back-exchange with hydrogen from the solvent or matrix.[6]
Conclusion
The use of a deuterated internal standard is a critical component of a robust and reliable bioanalytical method. Their ability to closely mimic the behavior of the analyte, particularly in the context of chromatographic co-elution and compensation for matrix effects, provides a level of accuracy and precision that is unmatched by structural analogs. While the initial investment in synthesizing a deuterated standard may be higher, the significant improvement in data quality, reduction in failed analytical runs, and increased confidence in regulatory submissions provide a compelling justification for their use.[4] For any bioanalytical scientist aiming for the highest standards of data integrity, the deuterated internal standard is not just a preference, but a necessity.
References
- 1. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pmda.go.jp [pmda.go.jp]
- 15. myadlm.org [myadlm.org]
Safety Operating Guide
Proper Disposal of Benzyl Benzoate-d5: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Benzyl benzoate-d5, a deuterated form of Benzyl benzoate used in various research applications. Adherence to these guidelines is essential to protect personnel, the environment, and ensure compliance with regulatory standards.
Benzyl benzoate and its deuterated form are classified as hazardous waste due to their potential harm if swallowed and toxicity to aquatic life with long-lasting effects.[1][2][3][4] Therefore, it must be disposed of through a designated hazardous waste program and not in the regular trash or down the drain.[5][6][7][8]
Key Hazard and Regulatory Information
The following table summarizes the essential hazard classifications and regulatory frameworks governing the disposal of this compound. This information is derived from safety data sheets for Benzyl benzoate, and it is presumed that the deuterated form exhibits similar hazardous properties.
| Hazard Category | Classification & Statements | Regulatory Framework |
| Acute Toxicity (Oral) | Harmful if swallowed (H302).[2][3] | Resource Conservation and Recovery Act (RCRA) |
| Environmental Hazard | Toxic to aquatic life with long lasting effects (H411).[1][2][3][4][8] | Environmental Protection Agency (EPA) |
| Waste Classification | Hazardous Waste.[5][6] | Local, State, and Federal Regulations |
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound:
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
2. Waste Segregation and Collection:
-
Designate a specific, properly labeled waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof lid.
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled.[5][9] The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
The approximate quantity or concentration of the waste.
-
The date of waste generation.[5]
-
The name and contact information of the principal investigator or responsible person.[5]
-
The specific hazards (e.g., "Harmful," "Environmental Hazard").
-
4. Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Keep the container closed at all times, except when adding waste.
-
Ensure secondary containment is in place to prevent the spread of material in case of a spill.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[5]
-
Provide the EHS department with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.[5]
-
Follow all specific instructions provided by your EHS department regarding container preparation and pickup procedures.
6. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
If the spill is small, absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial sorbent.[6]
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
For larger spills, or if you are unsure how to proceed, evacuate the area and contact your EHS department immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 2. kasturiaromatics.com [kasturiaromatics.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. carlroth.com [carlroth.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. chemos.de [chemos.de]
- 9. Hazardous Waste Regulations [rila.org]
Personal protective equipment for handling Benzyl benzoate-d5
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Benzyl benzoate-d5. The following procedures are designed to ensure safe laboratory practices and minimize exposure risk.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side protection.[1][2] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[3] |
| Skin and Body Protection | Lab coat or other protective clothing to prevent skin exposure.[1][4] In case of a large spill, a full suit may be necessary.[1] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[1][5] If ventilation is insufficient or for large spills, use an approved/certified vapor respirator.[1] |
Health and Safety Data
This compound is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[6][7][8] The primary hazards are associated with the benzyl benzoate molecule; the deuterium labeling is not expected to significantly alter its chemical reactivity.
| Hazard Classification | GHS Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[6] |
| Hazardous to the Aquatic Environment (Chronic) | H411: Toxic to aquatic life with long lasting effects.[6][7] |
| Physical and Chemical Properties | Value |
| Physical State | Liquid.[1] |
| Flash Point | 147.8°C (298°F) (Closed Cup).[1] |
| Auto-ignition Temperature | 480°C (896°F).[1][5] |
| Solubility | Insoluble in cold water. Soluble in methanol, acetone, and n-octanol.[1] |
| Incompatibilities | Reactive with strong oxidizing agents.[1][5][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Perform all handling operations within a certified chemical fume hood to ensure adequate ventilation.[1][6]
-
Don all required PPE as specified in the table above.
-
If weighing a solid form, use a tared weigh boat or paper. For liquids, use a tared, sealed container.
-
Minimize the creation of dust or aerosols.
2. Dissolving and Transferring:
-
When dissolving, slowly add the this compound to the appropriate solvent in a suitable container.
-
Use a properly labeled, sealed container for transfers.
-
Ground all equipment containing the material to prevent static discharge.[1]
3. Spills and Emergency Procedures:
-
Small Spills: Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[1][4][5]
-
Large Spills: Evacuate the area.[4][6] Wear a full suit, vapor respirator, boots, and gloves.[1] Contain the spill and collect the material for disposal.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][9]
-
Skin Contact: Immediately flush skin with plenty of water.[1] Remove contaminated clothing.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical advice.[3][9]
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste.[3]
-
Collect waste in a properly labeled, sealed, and appropriate container.
-
Do not dispose of it down the drain or into the environment.[3][5]
-
Follow all local, regional, and national regulations for chemical waste disposal.[4]
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. carlroth.com [carlroth.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. fishersci.com [fishersci.com]
- 6. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. hekserij.nl [hekserij.nl]
- 9. directpcw.com [directpcw.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
